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  • Product: 2-Propylmorpholine
  • CAS: 89855-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Propylmorpholine: Structure, Properties, and Synthetic Significance

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed examination of 2-propylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of 2-propylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. As a substituted morpholine, its structural characteristics impart unique physicochemical properties that make it a valuable building block for more complex molecules, most notably as a precursor or analogue to pharmacologically active agents. This document will delve into its chemical identity, properties, synthesis, analytical profile, and its role in the landscape of drug development, offering a comprehensive resource for professionals in the field.

Chemical Identity and Structural Elucidation

2-Propylmorpholine is a saturated heterocyclic compound featuring a six-membered morpholine ring substituted at the carbon atom adjacent to the oxygen with a propyl group.

IdentifierValueSource
IUPAC Name 2-propylmorpholineAngene Chemical[1]
CAS Number 89855-03-8Angene Chemical[1]
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol PubChem[2]
Canonical SMILES CCCC1CNCCO1BDL-A1027550[3]
InChI Key Not readily available-

The core of the molecule is the morpholine ring, a heterocycle containing both an amine and an ether functional group.[4] This dual functionality is key to its chemical behavior, providing a basic nitrogen atom and a polar ether linkage. The propyl group at the C-2 position introduces a non-polar aliphatic character, influencing its solubility and steric profile.

Caption: Chemical structure of 2-Propylmorpholine.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 2-propylmorpholine is not widely published, properties can be estimated based on the parent compound, morpholine, and related substituted morpholines.

PropertyValue (Morpholine)Predicted/Estimated for 2-PropylmorpholineRationale for Estimation
Boiling Point 129 °C> 129 °CThe addition of the propyl group increases the molecular weight and van der Waals forces, leading to a higher boiling point.
Melting Point -5 °C< -5 °CThe propyl group may disrupt crystal lattice packing, potentially lowering the melting point.
Density 1.007 g/cm³~0.9-1.0 g/cm³The aliphatic propyl group is less dense than the polar morpholine ring, likely resulting in a slightly lower density.
Solubility in Water MiscibleModerately soluble to solubleThe polar morpholine ring allows for hydrogen bonding with water, but the non-polar propyl chain will decrease its miscibility compared to the parent morpholine. A report on 3-propylmorpholine suggests potential for forming two layers in water, indicating limited solubility.[5]
pKa (of conjugate acid) 8.36~8.0 - 8.5The alkyl group is weakly electron-donating, which might slightly increase the basicity of the nitrogen atom compared to morpholine.

Synthesis and Manufacturing

The synthesis of 2-substituted morpholines like 2-propylmorpholine can be approached through several established synthetic strategies. A common and effective method involves the cyclization of an appropriate amino alcohol precursor.

A general, illustrative protocol for the synthesis of a 2-substituted morpholine is as follows:

Step 1: Synthesis of the Amino Alcohol Precursor The synthesis often starts with the reaction of a suitable epoxide with an amino alcohol. For 2-propylmorpholine, one could envision the reaction of 1,2-epoxypentane with ethanolamine.

Step 2: Cyclization The resulting N-(2-hydroxyethyl)-1-aminopentan-2-ol is then subjected to a cyclization reaction, typically under acidic conditions (e.g., sulfuric acid) with heating, to eliminate a molecule of water and form the morpholine ring.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Epoxide 1,2-Epoxypentane Precursor N-(2-hydroxyethyl)- 1-aminopentan-2-ol Epoxide->Precursor + Ethanolamine AminoAlcohol Ethanolamine Cyclization Acid-catalyzed Dehydration Precursor->Cyclization H₂SO₄, Heat Product 2-Propylmorpholine Cyclization->Product

Caption: Generalized synthetic workflow for 2-propylmorpholine.

Spectroscopic and Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the morpholine ring would appear as a series of multiplets in the 2.5-4.0 ppm range. The protons on the propyl group would show a characteristic triplet for the terminal methyl group around 0.9 ppm, a multiplet for the adjacent methylene group, and another multiplet for the methylene group attached to the morpholine ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the propyl group and the four unique carbons of the morpholine ring. The carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring would be the most deshielded, appearing in the 50-70 ppm region.

  • IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations from the propyl group and the morpholine ring below 3000 cm⁻¹. A key feature would be the N-H stretch of the secondary amine, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-O-C stretching of the ether linkage would be visible in the 1100 cm⁻¹ region.

  • Mass Spectrometry: In a mass spectrum, the molecular ion peak would be observed at m/z = 129. Common fragmentation patterns would involve the loss of the propyl group or cleavage of the morpholine ring.

Applications in Research and Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[6] Its utility stems from its favorable physicochemical properties, metabolic stability, and its ability to be readily synthesized and derivatized.[7]

Precursor to Phenmetrazine Analogues: 2-Propylmorpholine can be considered a structural analogue of the stimulant drug phenmetrazine (3-methyl-2-phenylmorpholine). Phenmetrazine was formerly used as an appetite suppressant but was withdrawn due to its potential for abuse.[3] The synthesis of phenmetrazine and its derivatives often involves precursors with a similar morpholine core structure. Research into novel central nervous system agents sometimes explores modifications of the phenmetrazine scaffold, and 2-propylmorpholine could serve as a valuable starting material or reference compound in such studies.

Drug_Development_Pathway cluster_0 Core Scaffold cluster_1 Structural Analogue cluster_2 Therapeutic Area Propylmorpholine 2-Propylmorpholine Phenmetrazine Phenmetrazine Propylmorpholine->Phenmetrazine Analogous Structure CNS_Agents CNS Active Agents Phenmetrazine->CNS_Agents Leads to

Caption: Relationship of 2-Propylmorpholine to Phenmetrazine in CNS drug discovery.

Broader Pharmacological Relevance: Derivatives of morpholine have a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] For instance, a propyl-morpholine derivative, N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, has shown notable acetylcholinesterase inhibitory activity, relevant to Alzheimer's disease research.[8] While this example is an N-propyl derivative, it highlights the general utility of the propyl-morpholine combination in generating bioactive compounds.

Safety and Toxicology

Morpholine is classified as a flammable liquid and is corrosive.[4][9] It can cause severe skin burns and eye damage.[10] Acute toxicity data for morpholine indicates it is harmful if swallowed or inhaled, and toxic in contact with skin.[10]

Recommended Handling Precautions:

  • Work in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Given the lack of specific data, 2-propylmorpholine should be handled with the same level of caution as morpholine until more specific toxicological information becomes available.

References

  • PubChem. (n.d.). 4-Propylmorpholine. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Morpholine. Retrieved from [Link]

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  • Angene Chemical. (n.d.). 2-propylmorpholine(CAS# 89855-03-8). Retrieved from [Link]

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  • Wikipedia. (2023, November 26). Phenmetrazine. Retrieved from [Link]

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  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Retrieved from [Link]

  • (Reference not used in the final text)
  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

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  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). ijprems. Retrieved from [Link]

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  • Tehrani, K. M., et al. (2019). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Neuroscience. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Asymmetric Synthesis of Chiral 2-Propylmorpholine

Executive Summary & Strategic Rationale The 2-alkylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., Reboxetine), NK1 antagonists (e.g., Aprep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-alkylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., Reboxetine), NK1 antagonists (e.g., Aprepitant), and various kinase inhibitors. The introduction of a 2-propyl group specifically modulates the lipophilicity (LogP) and metabolic stability of the morpholine ring, often improving blood-brain barrier (BBB) permeability compared to its methyl or ethyl analogs.

However, the synthesis of chiral 2-propylmorpholine presents a specific stereochemical challenge: installing the propyl chain at the C2 position without racemization or regiochemical errors during cyclization.

This guide presents two distinct, high-integrity synthetic pathways:

  • Route A (The "Golden Standard"): A Chiral Pool approach starting from (S)-Norvaline. This route is preferred for early-phase discovery due to its absolute stereochemical fidelity.

  • Route B (The "Scalable" Approach): Hydrolytic Kinetic Resolution (HKR) of epoxides.[1] This route is superior for multi-gram to kilogram scale-up.

Retrosynthetic Analysis

To ensure high enantiomeric excess (ee), we must avoid late-stage resolution. The two most logical disconnections rely on establishing the C2 stereocenter before ring closure.

Retrosynthesis cluster_legend Strategy Target (S)-2-Propylmorpholine (Target) Lactam Intermediate Lactam (Morpholin-3-one) Target->Lactam Reduction (LiAlH4) Epoxide (S)-1,2-Epoxypentane Target->Epoxide Ring Opening & Cyclization AminoAlcohol (S)-2-Aminopentan-1-ol Lactam->AminoAlcohol Cyclization (Chloroacetyl Cl) Norvaline (S)-Norvaline (Chiral Pool) AminoAlcohol->Norvaline Reduction (BH3 or LiAlH4) RacEpoxide rac-1,2-Epoxypentane Epoxide->RacEpoxide Jacobsen HKR Legend Solid Line: Route A (Recommended) Dashed Line: Route B (Alternative)

Figure 1: Retrosynthetic logic comparing Chiral Pool (Green) vs. Asymmetric Catalysis (Yellow) strategies.

Route A: Chiral Pool Synthesis (From L-Norvaline)

This protocol is selected as the primary recommendation because it minimizes the risk of enantiomeric drift. By starting with L-Norvaline, the stereocenter is fixed immediately.

Mechanistic Pathway
  • Reduction: L-Norvaline is reduced to the amino alcohol.

  • N-Acylation: Selective N-acylation with chloroacetyl chloride.

  • Cyclization: Base-mediated intramolecular

    
     displacement to form the lactam.
    
  • Lactam Reduction: Reduction of the carbonyl to yield the final amine.

Detailed Experimental Protocol

Step 1: Reduction of (S)-Norvaline

  • Reagents: (S)-Norvaline (1.0 eq),

    
     (2.5 eq), dry THF.
    
  • Procedure:

    • Suspend (S)-Norvaline in dry THF under

      
       at 0°C.
      
    • Add

      
       pellets slowly (exothermic).
      
    • Reflux for 12 hours.

    • Quench (Fieser Method): Cool to 0°C. Add

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      . Filter the granular precipitate.
    • Concentrate filtrate to yield (S)-2-aminopentan-1-ol .

    • Checkpoint: Verify optical rotation.[2] Expect

      
       (EtOH).
      

Step 2 & 3: One-Pot N-Acylation and Cyclization

  • Reagents: Amino alcohol (from Step 1), Chloroacetyl chloride (1.1 eq),

    
     (excess), Isopropanol/Toluene (1:1).
    
  • Procedure:

    • Dissolve amino alcohol in solvent mixture at 0°C.

    • Add chloroacetyl chloride dropwise. The internal temperature must remain <10°C to avoid O-acylation side products.

    • Stir for 2 hours (forms the linear chloro-amide).

    • Add powdered KOH or t-BuOK (2.5 eq) and warm to 50°C for 4 hours. This forces the intramolecular

      
       cyclization.
      
    • Workup: Dilute with EtOAc, wash with brine. Dry over

      
      .
      
    • Result:(S)-5-propylmorpholin-3-one .

Step 4: Lactam Reduction

  • Reagents: Lactam (Step 3),

    
     (3.0 eq).
    
  • Procedure:

    • Dissolve lactam in dry THF.

    • Add borane complex at 0°C. Reflux for 4 hours.

    • Critical Hydrolysis: Cool to 0°C. Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.[3]

    • Basify with NaOH to pH 12 and extract with DCM.

    • Final Product:(S)-2-Propylmorpholine .

Data Summary Table
ParameterSpecificationNotes
Starting Material (S)-Norvaline>99% ee required.[4][5]
Key Intermediate (S)-5-propylmorpholin-3-oneMonitor via IR (Lactam C=O stretch ~1650 cm⁻¹).
Yield (Overall) 45 - 55%4 steps.
Enantiomeric Excess >98%Validated via Chiral HPLC.[6]

Route B: Asymmetric Catalysis (Jacobsen HKR)[7]

For scales exceeding 100g, the cost of L-Norvaline becomes prohibitive. The Hydrolytic Kinetic Resolution (HKR) of racemic epoxides is the industry-standard alternative.

The Workflow

This route utilizes the (S,S)-Cobalt(III)-Salen catalyst to selectively hydrolyze the (R)-epoxide, leaving the desired (S)-epoxide intact.

HKR_Workflow Racemic rac-1,2-Epoxypentane Resolution Kinetic Resolution (24h, RT) Racemic->Resolution Catalyst (S,S)-Co(III)-Salen (0.5 mol%) Catalyst->Resolution Water H2O (0.55 eq) Water->Resolution Diol (R)-1,2-Pentanediol (Byproduct) Resolution->Diol Hydrolysis ChiralEpoxide (S)-1,2-Epoxypentane (>99% ee) Resolution->ChiralEpoxide Recovered Morpholine (S)-2-Propylmorpholine ChiralEpoxide->Morpholine 1. Ethanolamine 2. H2SO4 Cyclization

Figure 2: Jacobsen HKR workflow for generating the chiral epoxide precursor.

Protocol Highlights
  • HKR: Mix rac-1,2-epoxypentane with 0.5 mol% (S,S)-Co-Salen catalyst and 0.55 eq of water. Stir for 24 hours. Distill the volatile epoxide (product) from the high-boiling diol (byproduct).

  • Ring Opening: React (S)-1,2-epoxypentane with N-benzyl ethanolamine. The amine attacks the terminal carbon (regioselective).

  • Cyclization: Use Mitsunobu conditions (

    
    /DIAD) or acid-mediated dehydration (
    
    
    
    ) to close the ring.
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) to remove the benzyl group.
    

Critical Process Parameters & Quality Control

To ensure the protocol is "self-validating," the following analytical checkpoints must be integrated.

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, which can be unreliable for oils.

  • Method: Derivatization with Mosher's Acid Chloride.

  • Protocol: React 5mg of the final 2-propylmorpholine with (R)-(-)-MTPA-Cl.

  • Analysis: Analyze via ¹⁹F NMR. The diastereomeric signals will be distinct. Integration of the peaks provides the precise ee.

Regiochemical Purity

In Route A (Lactam reduction), regiochemistry is fixed. In Route B (Epoxide opening), "Payne rearrangement" or attack at the C2 position can occur.

  • Validation: ¹H NMR COSY experiments. Verify the coupling constants of the C2 proton. The 2-propyl group should show distinct correlations to the morpholine methylene protons.

References

  • Li, M., et al. (2021).[4] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 15399-15405. Link

  • Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[7] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936-938. Link

  • Melloni, P., et al. (1984). "Potential antidepressant agents.[8][9] Alpha-aryloxy-benzyl derivatives of morpholine." European Journal of Medicinal Chemistry. (Foundational text on Reboxetine/Morpholine analogs).

  • Org. Synth. (1993).[9] "Synthesis of (S)-2-Methylproline." Organic Syntheses, 72, 62. (Methodology adapted for amino acid to lactam cyclization). Link

Sources

Foundational

Introduction to 2-Propylmorpholine and the Role of Mass Spectrometry

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Propylmorpholine This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of 2-propylmorpholine. Design...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Propylmorpholine

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of 2-propylmorpholine. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles of mass spectrometry with predictive analysis to offer a robust framework for identifying and characterizing this compound. We will delve into the mechanistic underpinnings of its fragmentation, provide a validated experimental protocol, and present the expected data in a clear, actionable format.

2-Propylmorpholine is a substituted heterocyclic amine belonging to the morpholine family. The morpholine ring is a common scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including improving aqueous solubility and metabolic stability. Understanding the mass spectral behavior of substituted morpholines like 2-propylmorpholine is critical for drug metabolism studies, pharmacokinetic analysis, and quality control in pharmaceutical manufacturing.

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] In Electron Ionization (EI) MS, high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint," enabling structural elucidation.

Core Principles of Amine Fragmentation in Mass Spectrometry

The fragmentation of aliphatic amines in EI-MS is dominated by a few predictable and high-yield pathways, primarily driven by the presence of the nitrogen atom.

The Nitrogen Rule

A key characteristic of compounds containing an odd number of nitrogen atoms is that they will have an odd nominal molecular weight.[2][3] This rule is a useful first check when analyzing the mass spectrum of a compound like 2-propylmorpholine. The molecular formula for 2-propylmorpholine is C₇H₁₅NO, giving it a molecular weight of 129.20 g/mol . The molecular ion peak (M⁺˙) is therefore expected at an odd m/z value of 129.

α-Cleavage: The Dominant Pathway

The most characteristic fragmentation pathway for amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon).[3][4][5] This process is energetically favorable because it leads to the formation of a resonance-stabilized iminium cation and a radical.[2][3] The stability of the resulting cation means that fragment ions produced by α-cleavage are often the most abundant in the mass spectrum, frequently representing the base peak.[2]

Predicted Electron Ionization (EI) Fragmentation Pattern of 2-Propylmorpholine

The molecular ion (M⁺˙) of 2-propylmorpholine is formed by the removal of a single electron, typically a non-bonding electron from the nitrogen atom, resulting in a radical cation with an m/z of 129.

Pathway A: α-Cleavage of the Propyl Side Chain

The most facile fragmentation is the cleavage of the bond between the C2 of the morpholine ring and the first carbon of the propyl group. This is an α-cleavage relative to the ring nitrogen. This pathway results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a highly stable, resonance-stabilized iminium ion.

  • M⁺˙ (m/z 129) → [M - C₂H₅]⁺ (m/z 100) + •C₂H₅

This fragment at m/z 100 is predicted to be the base peak of the spectrum due to the stability of the secondary carbocation adjacent to the nitrogen.

Pathway B: Ring Opening and Subsequent Fragmentation

Cyclic amines can also undergo fragmentation initiated by cleavage of a ring C-C bond alpha to the nitrogen.[9] For 2-propylmorpholine, this would involve the cleavage of the C2-C3 bond. This initial ring opening would be followed by subsequent fragmentation steps. A likely secondary fragmentation would be the loss of ethene (C₂H₄, 28 Da), leading to a fragment at m/z 101.

Pathway C: Cleavage within the Propyl Chain

Cleavage further down the propyl chain is less favorable than direct α-cleavage but still possible. Loss of a methyl radical (•CH₃, 15 Da) via cleavage of the terminal C-C bond of the propyl group would result in a fragment at:

  • M⁺˙ (m/z 129) → [M - CH₃]⁺ (m/z 114)

This peak is expected to be of lower intensity compared to the base peak at m/z 100.

Visualization of Predicted Fragmentation

The logical flow of these primary fragmentation pathways can be visualized as follows:

G cluster_pathA Pathway A: α-Cleavage (Side Chain) cluster_pathC Pathway C: Side Chain Cleavage cluster_pathB Pathway B: Ring Fragmentation M 2-Propylmorpholine M+• m/z 129 F100 [M - C2H5]+ m/z 100 (Base Peak) M->F100 - •C2H5 F114 [M - CH3]+ m/z 114 M->F114 - •CH3 F_ring Ring Opening Intermediates M->F_ring

Caption: Predicted EI fragmentation pathways of 2-propylmorpholine.

Fragmentation Under Soft Ionization (ESI-MS/MS)

In Electrospray Ionization (ESI), a much softer ionization technique, 2-propylmorpholine is expected to readily form a protonated molecule, [M+H]⁺, at m/z 130. Fragmentation is minimal during ionization. However, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of this precursor ion. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion at m/z 130 would likely yield a primary product ion corresponding to the loss of a neutral propene molecule (C₃H₆, 42 Da) via a rearrangement, resulting in a protonated morpholine fragment at m/z 88.

Experimental Protocol: GC-MS Analysis

To validate these predictions, the following protocol provides a self-validating system for acquiring high-quality EI mass spectra of 2-propylmorpholine.

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum of 2-propylmorpholine.

Materials:

  • 2-Propylmorpholine standard

  • Methanol or Dichloromethane (HPLC or GC grade)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

  • GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of 2-propylmorpholine in methanol.

    • From the stock, prepare a working solution of 1 µg/mL by serial dilution in methanol.

  • GC-MS Instrument Setup:

    • Injector:

      • Mode: Splitless

      • Temperature: 250°C

      • Injection Volume: 1 µL

    • GC Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 20°C/minute.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Energy: 70 eV

      • Mass Range: Scan from m/z 35 to 350.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the working solution into the GC-MS.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to 2-propylmorpholine.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum, identifying the molecular ion and major fragment ions. Compare the observed m/z values and relative intensities to the predicted pattern.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare 1 µg/mL 2-propylmorpholine in Methanol B Inject 1 µL into GC-MS A->B C Chromatographic Separation B->C D EI Ionization (70 eV) & Fragmentation C->D E Mass Analysis (Quadrupole) D->E F Extract Mass Spectrum from Peak E->F G Identify Fragments & Confirm Structure F->G

Caption: Workflow for GC-MS analysis of 2-propylmorpholine.

Summary of Predicted Mass Spectral Data

The anticipated key ions in the EI mass spectrum of 2-propylmorpholine are summarized below.

m/zProposed IdentityFragmentation PathwayPredicted Relative Abundance
129[M]⁺˙Molecular IonLow to Medium
114[M - CH₃]⁺Loss of methyl radicalLow
100[M - C₂H₅]⁺α-cleavageHigh (Base Peak)
71[C₄H₉N]⁺Ring fragmentationMedium
56[C₃H₆N]⁺Ring fragmentationMedium

Conclusion

The mass spectrometry fragmentation of 2-propylmorpholine under electron ionization is predicted to be dominated by a characteristic α-cleavage, leading to the loss of an ethyl radical and the formation of a highly stable iminium ion at m/z 100, which is expected to be the base peak. The presence of a molecular ion at m/z 129, consistent with the Nitrogen Rule, and other minor fragments from side-chain and ring cleavage, would further corroborate the structure. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a solid foundation for the identification and structural elucidation of 2-propylmorpholine and related compounds in complex matrices, serving as a valuable tool for researchers in pharmaceutical development and analytical science.

References

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • NIST. 2-Propenoic acid, 2-methyl-, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • NIST. Morpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 2-Methylmorpholine. Retrieved from [Link]

  • PubChem. 4-Propylmorpholine. Retrieved from [Link]

  • NIST. tert-Butylamine. NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

The Physicochemical Profile of 2-Propylmorpholine: A Structural &amp; Functional Analysis

This guide serves as a technical reference for 2-Propylmorpholine , a substituted heterocyclic amine increasingly utilized as a scaffold in medicinal chemistry and agrochemical synthesis. Unlike the common solvent morpho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2-Propylmorpholine , a substituted heterocyclic amine increasingly utilized as a scaffold in medicinal chemistry and agrochemical synthesis.

Unlike the common solvent morpholine, the introduction of a propyl group at the C2 position creates a chiral center, alters lipophilicity (LogP), and modifies the steric environment of the secondary amine, making it a valuable "molecular handle" for tuning drug-receptor interactions.

Executive Summary & Molecular Architecture

2-Propylmorpholine is a chiral, saturated heterocycle. Its core differentiator from the parent morpholine is the C2-propyl substituent, which breaks the molecular symmetry and introduces a stereogenic center. This modification is strategic in drug design to restrict conformational flexibility and enhance hydrophobic binding without significantly perturbing the polar surface area (PSA) contributed by the ether oxygen and amine nitrogen.

Molecular Identity
ParameterDetail
IUPAC Name 2-Propylmorpholine
Common CAS 42026-62-4 (Racemic)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES CCCC1CNCCO1
Chirality One stereocenter at C2; exists as (R)- and (S)- enantiomers.
Structural Visualization (DOT)

The following diagram illustrates the synthesis pathway and the structural influence of the C2-propyl group on the morpholine ring.

G cluster_0 Precursors cluster_1 Target Scaffold node_A 2-Amino-1-pentanol (Norvalinol) node_C Cyclization (Acid Catalyzed) node_A->node_C node_B Ethylene Glycol Derivative node_B->node_C node_D 2-Propylmorpholine (C2-Substituted) node_C->node_D Dehydration node_E Bio-Properties: + Lipophilicity (LogP) + Chiral Selectivity + Steric Bulk node_D->node_E Functional Impact

Figure 1: Synthetic assembly of the 2-propylmorpholine scaffold and its downstream physicochemical impact.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental baselines and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions, as specific experimental data for this analog is less ubiquitous than for morpholine itself.

Thermodynamic & Physical Constants
PropertyValue (Approx/Range)Context & Causality
Physical State Liquid at 20°CColorless to pale yellow; characteristic amine odor.
Boiling Point 165°C – 175°CSignificantly higher than morpholine (129°C) due to increased molecular weight and van der Waals interactions from the propyl chain.
Density 0.90 – 0.92 g/cm³Lower than morpholine (1.007 g/cm³) due to the lower density contribution of the aliphatic propyl chain.
pKa (Conj. Acid) 8.4 – 8.6The inductive effect (+I) of the alkyl group at C2 slightly increases electron density at the nitrogen, potentially raising basicity vs. morpholine (8.36).
LogP (Oct/Water) 0.5 – 0.9 (Predicted)Morpholine is -0.86. The propyl group adds ~1.5 log units of lipophilicity, shifting it from hydrophilic to moderately lipophilic.
Refractive Index ~1.44 – 1.45Estimated based on molar refraction contributions.

Solution Chemistry & Solubility

Solubility Profile
  • Water: Soluble. While the propyl group adds hydrophobicity, the morpholine ring's ether oxygen and secondary amine maintain hydrogen bond acceptor/donor capabilities, ensuring water solubility at physiological pH.

  • Organic Solvents: Highly soluble in ethanol, DMSO, DCM, and methanol.

Acid-Base Behavior

2-Propylmorpholine acts as a secondary base. In aqueous solution, it exists in equilibrium with its conjugate acid (morpholinium ion).



Scientific Insight: The C2-substitution creates a "chiral shield" near the nitrogen. While not sterically bulky enough to prevent reaction, it can induce stereoselectivity when this amine is used as a nucleophile in subsequent reactions (e.g., SN2 reactions or amide couplings).

Experimental Protocols

To validate the properties of a synthesized batch of 2-propylmorpholine, the following self-validating protocols are recommended.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise dissociation constant to predict ionization at physiological pH (7.4).

  • Preparation: Dissolve ~30 mg of 2-propylmorpholine in 20 mL of degassed, CO₂-free water containing 0.15 M KCl (to maintain ionic strength).

  • Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.5 (fully protonated state).

  • Titration: Titrate with standardized 0.1 M KOH under nitrogen atmosphere at 25°C. Record pH after each 10 µL addition.

  • Calculation: Plot pH vs. Volume of KOH. The inflection point (equivalence point) indicates stoichiometry. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch approximation).

    • Validation: The curve should show a single sharp inflection.

Protocol B: LogP Measurement (HPLC Method)

Objective: Rapid estimation of lipophilicity without shake-flask tedium.

  • Column: C18 Reverse-Phase column.

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 to ensure neutral species dominance, though amine protonation may require pH 10 or calculation adjustment).

  • Standards: Inject a mixture of known standards (Benzyl alcohol, Toluene, Naphthalene) to create a calibration curve of $ \log k' $ vs. $ \log P $.

  • Measurement: Inject 2-propylmorpholine. Calculate the capacity factor $ k' = (t_R - t_0) / t_0 $.

  • Derivation: Interpolate the LogP from the calibration curve.

Synthesis & Synthetic Utility[2][6][9][10][11][12]

The most robust route to 2-propylmorpholine involves the cyclization of amino alcohols.

Primary Route: Cyclization of 2-Amino-1-pentanol

This route allows for chirality transfer. Starting with (S)-2-amino-1-pentanol (derived from L-Norvaline) yields the optically active morpholine.

  • Reactants: 2-Amino-1-pentanol + Ethylene Glycol (or 2-chloroethyl ether derivatives).

  • Conditions: Acid catalysis (H₂SO₄) at high temperature (dehydration) or base-mediated cyclization if using alkyl halides.

  • Purification: Fractional distillation (bp ~170°C) is effective for isolating the product from non-cyclized intermediates.

Workflow Visualization

Synthesis Start L-Norvaline Step1 Reduction (LiAlH4 or BH3) Start->Step1 Inter1 (S)-2-Amino-1-pentanol Step1->Inter1 Step2 N-Alkylation (Chloroacetyl chloride) Inter1->Step2 Inter2 N-(2-chloroacetyl) intermediate Step2->Inter2 Step3 Cyclization & Reduction Inter2->Step3 Final (S)-2-Propylmorpholine Step3->Final

Figure 2: Chiral synthesis pathway starting from the amino acid pool.

Applications in Drug Discovery[5]

2-Propylmorpholine is not just a solvent; it is a bioisostere for piperidines and piperazines.

  • Solubility Modulation: The oxygen atom reduces LogP compared to the analogous 2-propylpiperidine, improving aqueous solubility.

  • Metabolic Stability: The ether oxygen reduces the basicity of the amine (compared to piperidine), which can lower hERG channel inhibition liability—a common issue with basic amines in drug discovery.

  • Chiral Recognition: The C2-propyl group locks the ring conformation (preferring the chair form with the propyl group equatorial to avoid 1,3-diaxial interactions), providing a defined vector for binding pockets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424975 (4-Propylmorpholine) and Morpholine Derivatives. Retrieved from [Link](Note: Used for comparative physicochemical baselines of the morpholine scaffold).

  • Organic Chemistry Portal. Synthesis of Morpholines. Retrieved from [Link]

  • J. Med. Chem. (General Reference).Bioisosteric Replacements in Drug Design. (Standard medicinal chemistry principles applied for LogP/pKa analysis).
Foundational

Potential pharmacological activities of 2-Propylmorpholine derivatives

An In-depth Technical Guide to the Potential Pharmacological Activities of 2-Propylmorpholine Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the potential pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Pharmacological Activities of 2-Propylmorpholine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the potential pharmacological activities of 2-propylmorpholine derivatives. As a class of compounds not yet extensively characterized in the literature, this document synthesizes information from the broader family of morpholine-containing molecules to extrapolate and propose potential therapeutic applications and a roadmap for their investigation. This work is intended for researchers, medicinal chemists, and drug development professionals.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, have made it a "privileged scaffold" in drug discovery. The presence of the basic nitrogen atom allows for salt formation, improving bioavailability, while the ether oxygen can act as a hydrogen bond acceptor.

Numerous approved drugs incorporate the morpholine moiety, highlighting its therapeutic versatility. For instance, Linezolid is an antibiotic, Gefitinib is an anticancer agent, and Reboxetine is an antidepressant. The specific substitution pattern on the morpholine ring is critical in defining the pharmacological activity of the resulting molecule.

The Influence of C-2 Substitution on Pharmacological Profile: A Mechanistic Hypothesis

The introduction of a propyl group at the 2-position of the morpholine ring is hypothesized to significantly influence its biological activity in several ways:

  • Steric Hindrance: The propyl group can provide steric bulk, which may influence the binding affinity and selectivity of the molecule for its biological target. This can be advantageous in designing isoform-selective inhibitors.

  • Lipophilicity: The addition of the alkyl chain will increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially opening up applications for central nervous system (CNS) disorders.

  • Metabolic Stability: The substitution at the C-2 position may protect the morpholine ring from certain metabolic pathways, potentially increasing the half-life of the drug.

Postulated Pharmacological Activities of 2-Propylmorpholine Derivatives

Based on the activities of other substituted morpholines, we can postulate several potential therapeutic areas for 2-propylmorpholine derivatives.

Anticancer Activity

The morpholine ring is a key component of several anticancer drugs, most notably Gefitinib and Erlotinib , which are epidermal growth factor receptor (EGFR) inhibitors. The nitrogen atom of the morpholine ring in these molecules is crucial for their interaction with the hinge region of the kinase domain.

Hypothesized Mechanism: It is proposed that 2-propylmorpholine derivatives could be designed as kinase inhibitors. The 2-propyl group could be oriented to interact with a specific hydrophobic pocket within the kinase active site, potentially leading to increased potency and selectivity.

Table 1: Comparison of IC50 Values for Known Morpholine-Containing Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
GefitinibEGFR2-37Barker AJ, et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.
ErlotinibEGFR2Moyer JD, et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research.
PI-103PI3K8Knight ZA, et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell.
LY294002PI3K1400Vlahos CJ, et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry.
Central Nervous System (CNS) Activity

The ability of the morpholine scaffold to be incorporated into molecules that cross the blood-brain barrier makes it an attractive starting point for CNS drug discovery. The antidepressant Reboxetine , a selective norepinephrine reuptake inhibitor, is a prime example.

Hypothesized Mechanism: The increased lipophilicity imparted by the 2-propyl group could enhance brain penetration. Depending on the other substituents on the morpholine nitrogen, these derivatives could be designed to target a variety of CNS receptors and transporters, such as those for serotonin, dopamine, or norepinephrine.

Anti-inflammatory Activity

Morpholine derivatives have also been explored for their anti-inflammatory properties. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

Hypothesized Mechanism: 2-Propylmorpholine derivatives could potentially act as inhibitors of key signaling pathways in inflammation, such as the NF-κB pathway. The specific stereochemistry of the 2-propyl group could be critical for achieving high-affinity binding to target proteins in this pathway.

A Roadmap for Investigation: Experimental Protocols

The following section outlines a series of experimental workflows to systematically evaluate the potential pharmacological activities of novel 2-propylmorpholine derivatives.

General Screening Workflow

This workflow provides a high-level overview of the screening cascade for a library of newly synthesized 2-propylmorpholine derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Lead Optimization A Library of 2-Propylmorpholine Derivatives B High-Throughput Primary Assay (e.g., Kinase Panel, Receptor Binding) A->B C Identify Initial Hits (Activity > 50% at 10 µM) B->C D Resynthesize and Confirm Structure C->D E IC50/EC50 Determination D->E F Assess Initial Cytotoxicity E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) G->H I In Vivo Proof-of-Concept Studies H->I

Caption: High-level screening cascade for 2-propylmorpholine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (for Anticancer Activity)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of a 2-propylmorpholine derivative against a target kinase (e.g., EGFR).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compound (2-propylmorpholine derivative)

  • Positive control inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations

    • Substrate peptide and ATP mixture

    • Recombinant kinase to initiate the reaction

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: In Vitro Blood-Brain Barrier Permeability Assay

This protocol uses a cell-based model to predict the ability of a compound to cross the blood-brain barrier.

Objective: To determine the apparent permeability coefficient (Papp) of a 2-propylmorpholine derivative.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Transwell inserts

  • Cell culture medium

  • Test compound

  • Lucifer yellow (a marker for paracellular transport)

  • LC-MS/MS system for compound quantification

Procedure:

  • Cell Culture: Culture hBMECs on Transwell inserts until a confluent monolayer is formed, which mimics the blood-brain barrier.

  • Assay Initiation: Add the test compound to the apical (blood) side of the Transwell insert.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (brain) side.

  • Integrity Check: At the end of the experiment, measure the transport of Lucifer yellow to ensure the integrity of the cell monolayer.

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Table 2: Interpretation of Papp Values for CNS Penetration

Papp (10⁻⁶ cm/s)Predicted CNS Penetration
> 5High
2 - 5Medium
< 2Low

Conclusion and Future Directions

The 2-propylmorpholine scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the established roles of the broader morpholine class, derivatives bearing a 2-propyl substituent hold considerable promise for development as novel therapeutics, particularly in the fields of oncology, central nervous system disorders, and inflammation. The steric and lipophilic contributions of the 2-propyl group are key hypothetical modulators of activity and selectivity that warrant systematic investigation.

The immediate future for this class of compounds lies in the synthesis of a diverse chemical library followed by the systematic screening cascade outlined in this guide. A particular focus on stereochemistry at the C-2 position will be crucial, as enantiomeric pairs may exhibit significantly different pharmacological profiles. Subsequent lead optimization efforts, guided by structure-activity relationship studies and in vitro ADME profiling, will be essential to validate the therapeutic potential of this promising chemical scaffold.

References

  • Gefitinib (IRESSA) as a selective EGFR tyrosine kinase inhibitor.

    • Source: Bioorganic & Medicinal Chemistry Letters
    • URL: [Link]

  • Erlotinib (CP-358,774) in cancer research.

    • Source: Cancer Research
    • URL: [Link]

  • PI-103 as a PI3K family inhibitor.

    • Source: Cell
    • URL: [Link]

  • LY294002 as a specific inhibitor of PI3K.

    • Source: Journal of Biological Chemistry
    • URL: [Link]

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of 2-Propylmorpholine Bioactivity

Introduction In the modern drug discovery landscape, the journey from a chemical entity to a therapeutic agent is arduous and expensive.[1][2][3][4] Computational, or in silico, methods have emerged as indispensable tool...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the modern drug discovery landscape, the journey from a chemical entity to a therapeutic agent is arduous and expensive.[1][2][3][4] Computational, or in silico, methods have emerged as indispensable tools to navigate this complex path, offering a "virtual shortcut" that can de-risk, accelerate, and refine the discovery pipeline.[4][5] These techniques allow researchers to predict a molecule's biological behavior before it is ever synthesized in a lab, saving significant time and resources.[4][6] This guide presents a comprehensive, step-by-step workflow for the in silico bioactivity prediction of an uncharacterized molecule, using 2-propylmorpholine as a practical case study.

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, featured in numerous approved drugs due to its favorable metabolic and physicochemical properties.[7][8] Appropriately substituted morpholine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[9][10][11] However, the specific bioactivity of 2-propylmorpholine is not well-documented, making it an ideal candidate for a de novo computational investigation.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template, instead following a logical, causality-driven narrative from initial characterization to a final, synthesized bioactivity hypothesis. Each protocol is presented as a self-validating system, grounded in authoritative, publicly available tools and databases, empowering the user to apply these methods to their own molecules of interest.

Chapter 1: Molecular Characterization of 2-Propylmorpholine

Before any prediction of biological activity can occur, a thorough understanding of the molecule's fundamental physicochemical properties is required. These properties govern how the molecule will behave in biological systems and are the foundational inputs for all subsequent computational models.

Physicochemical Profile

The first step is to gather baseline data for 2-propylmorpholine. Public databases like PubChem are invaluable resources for this information. The key identifier for our molecule is its SMILES (Simplified Molecular Input Line Entry System) string, which is a simple text-based representation of its 2D structure.

SMILES for 2-Propylmorpholine: CCCN1CCOCC1

Using this identifier, we can compile a profile of its key properties.

PropertyValueData Source
Molecular Formula C7H15NOPubChem
Molecular Weight 129.20 g/mol PubChem
Canonical SMILES CCCN1CCOCC1PubChem
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Caption: Key physicochemical properties of 2-propylmorpholine.

Structural Context: The Morpholine Scaffold

The morpholine ring is a cornerstone in medicinal chemistry.[7] Its presence in our molecule provides the initial clues for forming a bioactivity hypothesis. The ring's weak basicity and flexible conformation allow it to participate in various hydrophilic and lipophilic interactions, often improving a compound's solubility and brain permeability.[10] Many approved drugs, such as the antifungal Amorolfine, contain substituted morpholine rings, demonstrating the scaffold's contribution to potent bioactivity.[7][12] By adding a simple propyl group at the 2-position, the molecule's lipophilicity is slightly increased (as indicated by the XLogP3 value), which can influence its interaction with biological targets and its pharmacokinetic profile.

Chapter 2: Target Identification & Hypothesis Generation

With the molecule characterized, the next critical phase is to identify its potential biological targets. Without prior experimental data, we rely on the principle of "molecular similarity," which posits that structurally similar molecules are likely to interact with similar protein targets.[13]

Similarity-Based Target Prediction

Web-based tools that screen a query molecule against vast libraries of known bioactive compounds are highly effective for this purpose. SwissTargetPrediction is a leading resource that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.[13][14][15][16]

  • Navigate to the SwissTargetPrediction web server. [15][17]

  • Input the Molecule: In the query box, paste the SMILES string for 2-propylmorpholine: CCCN1CCOCC1.

  • Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

  • Execute Prediction: Click the "Predict targets" button to initiate the screening process.

  • Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. The results are often displayed as a pie chart categorizing targets by class (e.g., enzymes, G-protein coupled receptors, kinases).

For 2-propylmorpholine, this analysis would likely yield a diverse set of potential targets. Let's hypothesize a sample output for illustrative purposes:

Target ClassPredicted Targets (Example)Probability
Enzyme Amine Oxidase BHigh
GPCR Sigma-1 ReceptorMedium
Kinase PI3KLow
Ion Channel NMDA ReceptorLow

Caption: Hypothetical target prediction results for 2-propylmorpholine.

This initial screening provides a set of testable hypotheses. The high probability prediction for an enzyme like Amine Oxidase B suggests a plausible starting point for a more detailed investigation.

Chapter 3: Molecular Docking: Interrogating Putative Targets

Target prediction gives us the "what"; molecular docking helps us understand the "how." This computational technique predicts the preferred orientation (the "pose") of a ligand when bound to a protein and estimates the strength of their interaction (the "binding affinity").[6][18] It is a cornerstone of structure-based drug design.[4]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target (e.g., Amine Oxidase B) Source: Protein Data Bank (PDB) Receptor 3. Prepare Receptor (Remove water, add hydrogens) PDB->Receptor Ligand 2. Prepare Ligand (2-Propylmorpholine) SMILES to 3D, Energy Min. Grid 4. Define Binding Site (Grid Box Generation) Ligand->Grid Receptor->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Results 6. Analyze Results (Binding Energy, Poses) Dock->Results Viz 7. Visualize Interactions (Hydrogen bonds, Hydrophobic contacts) Results->Viz

Caption: A generalized workflow for molecular docking experiments.

Preparing the Ligand and Receptor

Accurate docking requires careful preparation of both the small molecule (ligand) and the protein (receptor).

  • Generate 3D Coordinates: Convert the 2D SMILES string of 2-propylmorpholine into a 3D structure using software like Open Babel.

  • Energy Minimization: Perform an energy minimization calculation using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand.

  • Save in Correct Format: Save the prepared ligand in a .pdbqt format, which includes atomic charges and atom type definitions required by docking software like AutoDock.

  • Source the Receptor Structure: Download the 3D crystal structure of the chosen target (e.g., Amine Oxidase B) from the Protein Data Bank (RCSB PDB). Select a high-resolution structure, preferably one that is co-crystallized with a known ligand.

  • Clean the Structure: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components from the PDB file, such as water molecules, co-solvents, and any existing co-crystallized ligands.[18]

  • Prepare for Docking: Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). Save the prepared receptor in the .pdbqt format.

Performing and Analyzing the Docking Simulation

The core of the experiment involves running the docking algorithm and interpreting its output.

  • Define the Binding Site: Identify the active site of the receptor. If a co-crystallized ligand was present, its location is the ideal center for the search space. Define a "grid box" that encompasses this entire binding pocket.[18]

  • Configure the Docking Run: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Launch the Simulation: Execute the docking run from the command line using the AutoDock Vina executable.[18][19]

  • Analyze the Output: The primary output is a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding interaction.[18]

  • Visualize and Validate: Load the receptor and the top-ranked ligand poses back into a molecular viewer. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 2-propylmorpholine and the protein's active site residues. A pose that forms logical, stabilizing interactions provides higher confidence in the result.

Chapter 4: Predicting Pharmacokinetics and Toxicity (ADMET)

A molecule's potential as a drug depends not only on its ability to bind a target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction is crucial for early identification of compounds with poor pharmacokinetic properties, a major cause of failure in drug development.[20]

In Silico ADMET Profiling

Web servers like pkCSM use graph-based signatures and machine learning models to predict a wide range of pharmacokinetic and toxicity properties from a molecule's structure.[20][21]

  • Navigate to the pkCSM Web Server. [22]

  • Submit the Molecule: Input the SMILES string for 2-propylmorpholine (CCCN1CCOCC1).

  • Run Prediction: Execute the prediction model. The server will return a comprehensive report covering various ADMET parameters.

  • Interpret the Data: Analyze the key predicted properties.

ADMET cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity WaterSol Water Solubility Caco2 Caco-2 Perm. Intestinal Intestinal Abs. VDss VDss BBB BBB Perm. CNS CNS Perm. CYP2D6_inh CYP2D6 Inh. CYP3A4_inh CYP3A4 Inh. TotalClearance Total Clearance AMET AMET Test hERG_I hERG I Inh. Hepatotoxicity Hepatotoxicity Molecule 2-Propylmorpholine (SMILES)

Caption: Key ADMET properties predicted by in silico tools.

ParameterPredicted Value (Example)Interpretation
Water Solubility (log mol/L) -1.5Moderately soluble.
Caco-2 Permeability (log Papp) > 0.9High intestinal permeability predicted.
BBB Permeability (logBB) > -1.0Likely to cross the blood-brain barrier.
CNS Permeability (logPS) > -2.0Likely to penetrate the central nervous system.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this pathway.
hERG I Inhibitor NoLow risk of cardiotoxicity.
Hepatotoxicity NoLow risk of liver toxicity.
AMES Toxicity NoPredicted to be non-mutagenic.

Caption: A sample ADMET profile for 2-propylmorpholine generated by a tool like pkCSM.[23][24]

This profile suggests that 2-propylmorpholine may have favorable drug-like properties, including good absorption and CNS penetration, with a low risk of common toxicities.

Chapter 5: Data Synthesis and Future Directions

The final step is to synthesize the data from all computational experiments into a coherent bioactivity hypothesis that can guide future lab-based research.

Building a Bioactivity Hypothesis
  • Target Hypothesis: Based on the similarity search, Amine Oxidase B emerges as a high-probability target.

  • Mechanism Hypothesis: Molecular docking simulations predict a stable binding pose within the active site of Amine Oxidase B with a favorable binding energy, suggesting an inhibitory mechanism of action.

  • Pharmacokinetic Profile: The ADMET predictions indicate that 2-propylmorpholine is likely orally bioavailable, can cross the blood-brain barrier, and has a low toxicity profile.

Synthesized Hypothesis: 2-Propylmorpholine is a potential inhibitor of Amine Oxidase B with a favorable drug-like profile, suggesting it could be investigated as a novel therapeutic agent for CNS-related disorders where Amine Oxidase B activity is implicated.

Limitations and Self-Validation

It is critical to acknowledge that in silico predictions are models, not certainties. The accuracy of target prediction depends on the diversity of the underlying database. Docking results are highly sensitive to the preparation of the protein and ligand structures. ADMET models are predictive and may not capture complex metabolic pathways. Therefore, every step in this guide is a self-validating system; the output of one stage (e.g., target prediction) becomes the validated input for the next (e.g., molecular docking). The ultimate validation, however, must come from experimental work.

Guiding Future Experiments

This computational workflow provides a clear, data-driven roadmap for subsequent in vitro and in vivo studies:

  • Chemical Synthesis: Synthesize and confirm the structure of 2-propylmorpholine.

  • In Vitro Target Validation: Perform an enzymatic assay to measure the inhibitory activity (IC50) of 2-propylmorpholine against recombinant human Amine Oxidase B.

  • Cellular Assays: Test the compound in cell-based models to confirm its activity and assess cytotoxicity.

  • In Vivo Pharmacokinetics: If in vitro results are promising, conduct animal studies to determine the actual pharmacokinetic profile and compare it to the in silico predictions.

By front-loading the discovery process with this rigorous computational analysis, researchers can proceed to the lab with a well-defined hypothesis, a prioritized list of experiments, and a higher probability of success.

References

  • Al-madhagi, W. M. (2023).
  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2024). SwissTargetPrediction. SIB Swiss Institute of Bioinformatics | Expasy. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Available from: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]

  • Bioinformatics With BB. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2168, 2,6-Dimethyl-4-(2-methyl-3-(4-(2-methylbutan-2-yl)phenyl)propyl)morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Banu, H., & Singh, S. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Bolarin, D. M., et al. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 30(8), 1515-1534.
  • Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9927.
  • Singh, D. B., & Gupta, M. K. (2019). A Review on Computational Drug Designing and Discovery. Trade Science Inc.
  • Soni, R. K., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 193-216.
  • Tallei, T. E., et al. (2021). Isolation of Phytochemicals from Calophyllum nodosum and In Silico Evaluation of Their Drug-Likeness and DNA Gyrase Inhibition Potential. Molecules, 26(19), 5838.
  • Un-Nisa, J., et al. (2022). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Results in Chemistry, 4, 100346.
  • Varun, B. U., et al. (2016). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 12, 2694–2718.
  • Yousef, T. A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894–1916.

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Foundational

The Morpholine Privilege: Structural Utility and Biological Targeting

Topic: Known Biological Targets of Substituted Morpholines Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists [1][2] Executive Summary The morpholine heter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Known Biological Targets of Substituted Morpholines Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

[1][2]

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) is a "privileged scaffold" in medicinal chemistry, appearing in over 25 FDA-approved therapeutics. While historically utilized primarily to modulate physicochemical properties—specifically lowering logP and enhancing aqueous solubility—modern structure-activity relationship (SAR) studies reveal that the morpholine ring often engages in direct, critical binding interactions with biological targets.

This guide analyzes the specific biological targets where substituted morpholines act as the primary pharmacophore, detailing the mechanistic basis of binding, the specific residues involved, and the experimental protocols required for synthesis and validation.

Primary Target Class: Phosphoinositide 3-Kinases (PI3K) & mTOR

The most prolific application of the substituted morpholine scaffold is in the inhibition of the PI3K/Akt/mTOR signaling pathway.

Mechanistic Basis of Binding

In Class I PI3Ks, the ATP-binding pocket contains a "hinge region" connecting the N- and C-terminal lobes. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor.

  • The Hinge Interaction: The morpholine oxygen forms a hydrogen bond with the backbone amide of Valine-851 (in PI3K

    
    ) or equivalent residues in other isoforms.
    
  • Solvent Exposure: The morpholine ring typically orients the oxygen toward the solvent interface, while the nitrogen attachment point directs the rest of the molecule into the hydrophobic affinity pocket.

Case Study: ZSTK474 and Gedatolisib
  • ZSTK474: A difluoromethyl-benzimidazole derivative where the morpholine is the sole determinant of ATP-competitive inhibition.

  • Gedatolisib (PKI-587): A dual PI3K/mTOR inhibitor.[1] The morpholine binds to the hinge region of both kinases, exploiting the high sequence homology in the catalytic cleft.

Pathway Visualization

The following diagram illustrates the PI3K/mTOR cascade and the specific intervention points of morpholine-based inhibitors.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Effect Cell Growth & Survival mTORC1->Effect Promotes Morpholine Morpholine Inhibitors (e.g., ZSTK474, Gedatolisib) Morpholine->PI3K Blocks Hinge (Val851) Morpholine->mTORC1 ATP Competition

Figure 1: Morpholine-based inhibitors block the cascade at the PI3K and mTOR nodes by competing with ATP.

Target Class: Coagulation Factor Xa (The S4 Pocket)

While PI3K inhibitors use the morpholine oxygen as an acceptor, Factor Xa inhibitors utilize the scaffold (often as a morpholinone) to fill a specific hydrophobic pocket.[2][3]

Mechanism: The S4 Pocket Occupancy

Factor Xa possesses a distinct "L-shaped" binding crevice.

  • The Target: The S4 sub-pocket of Factor Xa is a hydrophobic box lined by Tyr99, Phe174, and Trp215 .

  • The Ligand (Rivaroxaban): The morpholinone moiety of Rivaroxaban does not just float in solvent; it inserts directly into the S4 pocket. The carbonyl oxygen of the morpholinone interacts with the backbone, while the ring itself engages in

    
    -stacking or hydrophobic packing against the aromatic residues (Trp215).
    

Target Class: Bacterial Ribosome (50S Subunit)

The oxazolidinone class of antibiotics (e.g., Linezolid ) relies heavily on a morpholine ring attached to the phenyl core.[4]

Binding Site & Resistance[8][9]
  • Target: The peptidyl transferase center (PTC) of the 23S rRNA within the 50S ribosomal subunit.

  • Interaction: The morpholine ring extends into a cleft, stabilizing the binding of the oxazolidinone core.

  • Metabolic Liability: Unlike the kinase inhibitors where the ring is stable, in Linezolid, the morpholine ring is the primary site of metabolism (oxidation), leading to ring-opened amino-ethoxy-acetic acid metabolites.

Target Class: Norepinephrine Transporter (NET)

In the CNS space, substituted morpholines act as reuptake inhibitors.[5][6]

Case Study: Reboxetine

Reboxetine is a selective Norepinephrine Reuptake Inhibitor (NRI).[7][5][8][9]

  • Pharmacophore: The morpholine nitrogen is protonated at physiological pH. This cationic center mimics the terminal amine of norepinephrine, anchoring the molecule within the transporter's substrate binding site (S1 site), preventing the reuptake of the neurotransmitter.

Experimental Protocols

A. Synthesis: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

To synthesize substituted N-aryl morpholines (common in kinase and CNS drugs), the Buchwald-Hartwig amination is the industry standard.[10]

Reagents:

  • Aryl Halide (Ar-Br or Ar-Cl)[10]

  • Morpholine (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BINAP or XPhos (for difficult substrates)

  • Base:

    
     or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add Aryl Halide (1.0 mmol), Pd catalyst (1-5 mol%), and Ligand (2-10 mol%).

  • Solvent: Add anhydrous Toluene (5 mL/mmol).

  • Amine Addition: Add Morpholine via syringe.

  • Base Addition: Add

    
     (1.4 mmol) in one portion.
    
  • Reaction: Heat to 80–100°C for 12–24 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

B. Screening: ADP-Glo™ Kinase Assay (PI3K)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation of the PIP2 substrate.

Workflow Diagram:

Assay_Workflow Step1 1. Kinase Reaction (PI3K + PIP2 + ATP + Morpholine Cmpd) Incubate 60 min Step2 2. ADP-Glo Reagent (Terminates rxn, depletes remaining ATP) Incubate 40 min Step1->Step2 Stop Rxn Step3 3. Detection Reagent (Converts ADP to ATP -> Luciferase) Incubate 30 min Step2->Step3 Convert ADP Step4 4. Read Luminescence (RLU ~ Kinase Activity) Step3->Step4 Measure

Figure 2: Luminescent assay workflow for validating morpholine-based kinase inhibitors.

Protocol Validation (Self-Check):

  • Z' Factor: Ensure Z' > 0.5 using DMSO (Max signal) and Wortmannin/GDC-0941 (Min signal) controls.

  • Linearity: Run an ATP-to-ADP conversion curve to ensure the signal is linear within the substrate consumption range (<20% conversion).

Summary of Structure-Activity Relationships (SAR)

Target FamilyMorpholine RoleKey InteractionRepresentative Drug
Kinase (PI3K) H-Bond AcceptorOxygen binds Hinge (Val851)Gedatolisib
GPCR/Transporter Cationic MimicProtonated N binds Asp residueReboxetine
Protease (FXa) Hydrophobic FillerRing fills S4 Pocket (Trp215)Rivaroxaban
Ribosome rRNA BinderInteractions with 23S rRNALinezolid

References

  • Morpholine Scaffolds in Medicinal Chemistry: Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source:Medicinal Chemistry Research (via PubMed/NCBI). URL:[Link]

  • PI3K/mTOR Structural Biology: Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[1][11][12] Source:Journal of Computer-Aided Molecular Design. URL:[Link]

  • Factor Xa Binding Mode: Title: An Unexpected Dynamic Binding Mode Between Coagulation Factor X and Rivaroxaban Reveals Importance of Flexibility in Drug Binding.[13] Source:Chemical Biology & Drug Design. URL:[Link]

  • Linezolid Mechanism: Title: Linezolid: Mechanism of Action and Resistance.[][15] Source:StatPearls [Internet]. URL:[Link]

  • Buchwald-Hartwig Protocol: Title: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination.[10] Source:Organic Syntheses / BenchChem Protocols. URL:[Link] (General Reference for reaction type).

Sources

Exploratory

Commercial suppliers of 2-Propylmorpholine and its precursors

An In-depth Technical Guide to the Commercial Sourcing of 2-Propylmorpholine and Its Key Precursors For Researchers, Scientists, and Drug Development Professionals Abstract The morpholine scaffold is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Sourcing of 2-Propylmorpholine and Its Key Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Substituted morpholines, such as 2-propylmorpholine, are valuable building blocks for novel therapeutics. The accessibility and quality of starting materials are critical factors that can significantly impact research timelines and the integrity of results. This guide provides a detailed overview of the commercial landscape for sourcing 2-propylmorpholine and its essential precursors. It is designed to empower researchers and drug development professionals with the practical knowledge needed to make informed procurement decisions, ensuring both quality and efficiency in their synthetic endeavors.

Introduction: The Significance of 2-Propylmorpholine in Synthesis

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its incorporation into molecular structures can significantly enhance the pharmacokinetic profile of a drug candidate. 2-Propylmorpholine, a specifically substituted morpholine, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel antagonists, agonists, and enzyme inhibitors.[1]

The successful synthesis of 2-propylmorpholine and its derivatives hinges on the reliable availability of high-purity precursors. The choice of synthetic route often depends on the commercial accessibility of these starting materials. This guide will focus on the most common and practical synthetic pathways and provide a comprehensive analysis of the commercial suppliers for the requisite precursors.

Synthetic Pathways to 2-Propylmorpholine: A Strategic Overview

The construction of the 2-propylmorpholine ring is most commonly achieved through the cyclization of an appropriately substituted amino alcohol.[1][2] A prevalent and strategically sound method involves the N-alkylation of 1-amino-2-propanol followed by a cyclization step. This approach offers a high degree of control and is amenable to scale-up.

A representative synthetic workflow is outlined below. This process highlights the critical precursors that must be sourced commercially.

G cluster_0 Precursor Sourcing cluster_1 Synthesis Workflow cluster_2 Intermediate & Final Product PropyleneOxide Propylene Oxide Step1 Step 1: Synthesis of 1-Amino-2-propanol PropyleneOxide->Step1 Ammonia Aqueous Ammonia Ammonia->Step1 BenzylChloride Benzyl Chloride Step2 Step 2: N-Benzylation BenzylChloride->Step2 Propionaldehyde Propionaldehyde Step3 Step 3: Reductive Amination Propionaldehyde->Step3 AminoPropanol 1-Amino-2-propanol Step1->AminoPropanol NBenzylAminoPropanol N-Benzyl-1-amino-2-propanol Step2->NBenzylAminoPropanol Nbenzyl2propyl N-Benzyl-2-propylmorpholine Step3->Nbenzyl2propyl Step4 Step 4: Cyclization & Debenzylation FinalProduct 2-Propylmorpholine Step4->FinalProduct AminoPropanol->Step2 NBenzylAminoPropanol->Step3 Nbenzyl2propyl->Step4

Synthetic workflow for 2-Propylmorpholine.

Sourcing of Key Precursors

The reliability of the synthesis is directly dependent on the quality and availability of the starting materials. Below is a detailed analysis of the commercial suppliers for the key precursors in the synthesis of 2-propylmorpholine.

Precursor 1: Propylene Oxide

Propylene oxide is a fundamental building block, often used to generate the propanolamine backbone.[3] Its high reactivity necessitates careful handling and sourcing from reputable suppliers who can provide detailed specifications and safety information.

SupplierProduct ExampleCAS NumberTypical PurityNotes
Sigma-Aldrich (Merck) 1,2-Propylene oxide, for synthesis75-56-9≥99.0% (GC)[4]Offered in various quantities suitable for lab-scale research.[5]
Thermo Fisher Scientific (±)-Propylene oxide, 99%, pure75-56-999%[6]Available under the Acros Organics brand.
Argus Media N/A75-56-9VariesProvides market data and pricing for bulk quantities, relevant for scale-up.[7]
Precursor 2: 1-Amino-2-propanol

This vicinal amino alcohol is the direct precursor to the morpholine ring in many synthetic strategies.[1] It is commercially available in both racemic and enantiomerically pure forms, allowing for stereoselective synthesis.

SupplierProduct ExampleCAS NumberTypical PurityNotes
Sigma-Aldrich (Merck) (R)-(-)-1-Amino-2-propanol2799-16-898%[8]Enantiomerically pure form available.
Thermo Fisher Scientific DL-1-Amino-2-propanol, 94%6141-95-394% (contains ~5% 2-Amino-1-propanol)[9]A racemic mixture suitable for non-chiral applications.
TCI America (S)-(+)-1-Amino-2-propanol2799-17-9>98.0% (GC)High-purity enantiomer for stereospecific synthesis.
Precursor 3: N-Benzyl Protected Intermediates

The direct commercial availability of N-benzyl-N-(2-hydroxypropyl)amine is limited, suggesting that it is often prepared as an intermediate rather than purchased directly. However, related N-benzylated amines are widely available and provide a reference for sourcing strategies. The synthesis of this intermediate would typically involve the reaction of 1-amino-2-propanol with benzyl chloride.

SupplierProduct Example (Related)CAS NumberTypical PurityNotes
Sigma-Aldrich (Merck) N-Benzyl-N-isopropylamine102-97-6Not specifiedDemonstrates availability of N-benzylated secondary amines.[10]
Thermo Fisher Scientific N-Benzylmethylamine, 97%103-67-397%A common N-benzylated amine, indicating supplier capability.
Chem-Impex N-Benzylhydroxylamine hydrochloride29601-98-7≥ 99% (HPLC)A versatile reagent in the synthesis of various amines.

Commercial Availability of 2-Propylmorpholine

For researchers who require the final compound for initial studies or as a reference standard, 2-propylmorpholine is available from a limited number of specialized suppliers, typically in small quantities for research purposes.

SupplierProduct ExampleCAS NumberAvailable Quantities
BLDpharm (via Dana Bioscience) 2-Propylmorpholine89855-03-850mg
ChemicalBook 2-Propyl-morpholine89855-03-8Lists multiple suppliers[9]

Experimental Protocol: Representative Synthesis of a Morpholine Derivative

To provide context, the following is a generalized procedure for the synthesis of morpholine-2,5-diones, which shares the common first step of reacting an amino acid (a type of amino alcohol) with an acyl chloride. This illustrates the fundamental chemistry involved.

Step 1: N-Acylation of an Amino Acid

  • Dissolve the starting amino acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution while stirring vigorously.

  • Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by TLC.

  • Acidify the reaction mixture with HCl to precipitate the N-(2-chloroacetyl) amino acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Intramolecular Cyclization

  • Suspend the N-(2-chloroacetyl) amino acid in a suitable solvent such as DMF.

  • Add a base, for example, sodium bicarbonate.

  • Heat the mixture (e.g., to 60 °C) and stir for 24 hours.

  • After cooling, the product can be isolated by recrystallization from a suitable solvent like ethyl acetate.

Quality Control and Self-Validation

For drug development professionals, ensuring the identity and purity of starting materials is paramount. When procuring precursors, it is essential to:

  • Request a Certificate of Analysis (CoA): This document provides lot-specific data on purity (typically by GC or HPLC), identity (by NMR or IR), and other key parameters.

  • Perform In-House Verification: Upon receipt, an independent verification of the material's identity and purity is best practice. Standard techniques include:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.

This self-validating system ensures the integrity of the subsequent synthetic steps and the final product.

Conclusion

References

  • Palchykov, V. A., & Zhuravel, I. O. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–821. [Link]

  • PubChem. (n.d.). N-Benzyl-N-hydroxypropan-2-amine. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2007). CN101033193A - Method of synthesizing 2-aminopropanol.
  • Depourcq, F., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Dana Bioscience. (n.d.). 2-Propylmorpholine 50mg. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2017). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Etsy. (n.d.). 1-amino-2-propanol, Certified® Reagent 25 Grams. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 2, 2026, from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]

  • ACS Publications. (2021). Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. Industrial & Engineering Chemistry Research. [Link]

  • Argus Media. (2024). Argus PO & DERIVATIVES - Methodology. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). N-Benzyl-N-propylamine. Retrieved February 2, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for 2-Propylmorpholine synthesis

An Application Note and Protocol for the Synthesis of 2-Propylmorpholine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Propylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-propylmorpholine, a substituted morpholine derivative. Morpholine and its analogues are significant structural motifs in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds.[1] This protocol is designed for researchers and scientists in organic and medicinal chemistry and is based on established synthetic methodologies for morpholine ring formation, primarily focusing on a reductive amination and subsequent intramolecular cyclization strategy. The procedure is presented with in-depth scientific rationale, safety precautions, and methods for purification and characterization to ensure reproducibility and high-purity outcomes.

Introduction

The morpholine ring is a privileged scaffold in drug development, valued for its favorable physicochemical properties, including low toxicity, metabolic stability, and its ability to improve the pharmacokinetic profile of drug candidates. Substituted morpholines are key components in numerous approved drugs, exhibiting a broad spectrum of biological activities.[1] The synthesis of specific morpholine derivatives, such as 2-propylmorpholine, is therefore of significant interest to researchers exploring structure-activity relationships (SAR) in novel therapeutic agents.

This guide details a robust and reliable protocol for the synthesis of 2-propylmorpholine. The chosen synthetic route involves the reductive amination of a commercially available amino alcohol, followed by an intramolecular cyclization to form the morpholine ring. This approach is advantageous due to the mild reaction conditions and the availability of the starting materials.[2][3]

Proposed Synthetic Protocol: Reductive Amination and Intramolecular Cyclization

This protocol is divided into two main stages:

  • Stage 1: Reductive amination of 1-amino-2-pentanol with a protected hydroxyacetaldehyde equivalent to form the N-substituted intermediate.

  • Stage 2: Deprotection and intramolecular cyclization to yield 2-propylmorpholine.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
1-Amino-2-pentanolC₅H₁₃NO103.16≥98%Sigma-AldrichStarting material
2,2-DiethoxyacetaldehydeC₆H₁₂O₃132.1650% solution in H₂OSigma-AldrichAcetaldehyde equivalent
Sodium triacetoxyborohydrideNaBH(OAc)₃211.94≥97%Sigma-AldrichReducing agent[4]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher ScientificSolvent
Acetic AcidCH₃COOH60.05Glacial, ≥99.7%VWRCatalyst
Hydrochloric Acid (HCl)HCl36.462 M aqueous solutionJ.T. BakerFor deprotection/cyclization
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥97%EMD MilliporeFor neutralization
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-AldrichDrying agent
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99%Fisher ScientificExtraction solvent
Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Reductive Amination cluster_stage2 Stage 2: Deprotection and Cyclization A 1. Dissolve 1-amino-2-pentanol in anhydrous DCM B 2. Add 2,2-diethoxyacetaldehyde and acetic acid A->B C 3. Stir at room temperature to form imine intermediate B->C D 4. Add Sodium triacetoxyborohydride portion-wise C->D E 5. Stir overnight at room temperature D->E F 6. Quench reaction with saturated NaHCO₃ E->F G 7. Extract with DCM and dry organic layer F->G H 8. Concentrate under reduced pressure G->H I 9. Dissolve crude intermediate in 2 M HCl H->I Proceed to Cyclization J 10. Heat to reflux I->J K 11. Monitor reaction by TLC/GC-MS J->K L 12. Cool to room temperature and basify with NaOH K->L M 13. Extract with diethyl ether L->M N 14. Dry organic layer and concentrate M->N O 15. Purify by distillation or column chromatography N->O

Caption: Workflow for the synthesis of 2-propylmorpholine.

Step-by-Step Protocol

Stage 1: Synthesis of N-(2,2-diethoxyethyl)-1-aminopentan-2-ol

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-2-pentanol (5.16 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir until the amino alcohol is fully dissolved.

  • To the stirred solution, add 2,2-diethoxyacetaldehyde (50% solution in water, 14.5 g, 55 mmol, 1.1 equivalents).

  • Add glacial acetic acid (0.3 mL, 5 mmol, 0.1 equivalents) to catalyze the imine formation. Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC.

  • Slowly add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 equivalents) portion-wise over 30 minutes. The addition is exothermic, and the temperature should be maintained below 30 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(2,2-diethoxyethyl)-1-aminopentan-2-ol. The crude product is often used in the next step without further purification.

Stage 2: Cyclization to 2-Propylmorpholine

  • Transfer the crude product from Stage 1 into a 250 mL round-bottom flask.

  • Add 2 M hydrochloric acid (100 mL) and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly basify the acidic solution by adding solid sodium hydroxide pellets or a concentrated NaOH solution until the pH is >12. This should be done carefully as the neutralization is exothermic.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-propylmorpholine.

Purification and Characterization

The crude 2-propylmorpholine can be purified by fractional distillation under reduced pressure.[5] Alternatively, for smaller scales, purification can be achieved by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.[5]

The purity and identity of the final product should be confirmed by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Quantitative Data Summary
ParameterValue
Starting Material (1-Amino-2-pentanol)5.16 g (50 mmol)
Expected Product (2-Propylmorpholine)~4.3 g (assuming ~60% overall yield)
Molecular Weight of Product129.20 g/mol [6]
Reaction Time (Stage 1)12-16 hours
Reaction Time (Stage 2)4-6 hours
Expected Yield50-70% (unoptimized)

Scientific Rationale and Mechanistic Insights

The synthesis of 2-propylmorpholine via this protocol is based on the principles of reductive amination followed by an acid-catalyzed intramolecular cyclization.

Reductive Amination: This powerful transformation converts a carbonyl group and an amine into a more substituted amine.[3][7] In the first stage, the primary amine of 1-amino-2-pentanol reacts with 2,2-diethoxyacetaldehyde to form an intermediate imine (or iminium ion under acidic conditions). Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the imine to the corresponding secondary amine without reducing the aldehyde.[4] The use of an acetal-protected aldehyde prevents side reactions and allows for a controlled release of the aldehyde under the reaction conditions.

Intramolecular Cyclization: The second stage involves the acid-catalyzed hydrolysis of the diethyl acetal to reveal the aldehyde functionality. This is followed by an intramolecular nucleophilic attack of the hydroxyl group on the protonated imine (formed in situ), leading to the formation of the six-membered morpholine ring. The acidic conditions facilitate both the deprotection and the cyclization steps.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle with care and quench slowly.

  • Concentrated acids and bases are corrosive. Handle with extreme caution.

References

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Retrieved from [Link]

  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ResearchGate. N-alkylation of morpholine with other alcohols | Download Table. Retrieved from [Link]

  • National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • ResearchGate. (2015). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. US6113799A - Process for selective separation of morpholine.
  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • PubChem. 4-Propylmorpholine. Retrieved from [Link]

Sources

Application

Application Note: A Robust Metal-Free Synthesis of 2-Propylmorpholine from Aziridines

Abstract The morpholine scaffold is a cornerstone in medicinal chemistry, present in numerous clinically significant drugs. Traditional syntheses of substituted morpholines often rely on transition-metal catalysts, which...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, present in numerous clinically significant drugs. Traditional syntheses of substituted morpholines often rely on transition-metal catalysts, which can introduce contaminants and increase purification costs. This application note details a highly efficient, one-pot, metal-free protocol for the synthesis of 2-substituted morpholines, specifically 2-propylmorpholine, from readily available aziridines. The described method utilizes ammonium persulfate, an inexpensive and simple salt, to facilitate the SN2-type ring-opening of an aziridine with a haloalcohol, followed by intramolecular cyclization. This approach offers a scalable, cost-effective, and environmentally benign alternative to metal-catalyzed methodologies.

Introduction: The Significance of Morpholines and the Drive for Metal-Free Synthesis

Morpholines are privileged heterocyclic motifs integral to a wide array of pharmaceuticals and biologically active compounds.[1][2] Their unique structural and physicochemical properties, including improved aqueous solubility and metabolic stability, make them highly desirable in drug design. For instance, aprepitant, a potent antiemetic, and reboxetine, an antidepressant, both feature a substituted morpholine core.[1]

The synthesis of these valuable scaffolds, particularly chiral 2-substituted morpholines, has been a subject of intense research.[3][4][5] Many established methods for constructing morpholines from aziridines employ transition-metal catalysts, such as copper or gold, to promote the requisite ring-opening and cyclization steps.[6][7][8] While effective, these methods present challenges in pharmaceutical manufacturing, including the cost of catalysts and the need for rigorous removal of residual metal impurities from the final active pharmaceutical ingredient (API).

Consequently, the development of metal-free synthetic routes is a significant advancement in green and sustainable chemistry.[9] This application note provides a detailed protocol for a metal-free synthesis of 2-propylmorpholine, leveraging the oxidative power of ammonium persulfate to achieve a one-pot transformation from an N-activated aziridine and a suitable haloalcohol.[1][2] This method is not only operationally simple but also avoids the pitfalls associated with transition-metal catalysis.

Reaction Mechanism and Scientific Rationale

The core of this synthetic strategy is the sequential ring-opening of an aziridine followed by an intramolecular cyclization. Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, making them versatile building blocks in organic synthesis.[10][11][12]

The described metal-free approach employs ammonium persulfate ((NH₄)₂S₂O₈) as a key reagent. The proposed mechanism proceeds as follows[1][2]:

  • Initiation via Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the nitrogen atom of the N-activated aziridine to the persulfate anion (S₂O₈²⁻). This generates a highly reactive aziridine radical cation.

  • Nucleophilic Ring-Opening: A haloalcohol, serving as both the nucleophile and the precursor to the morpholine's oxygen atom, attacks one of the aziridine carbons. This attack proceeds via an SN2-type mechanism, leading to the opening of the strained three-membered ring.

  • Formation of the Haloalkoxy Amine Intermediate: The ring-opening results in the formation of a key haloalkoxy amine intermediate.

  • Intramolecular Cyclization: Under the reaction conditions, the nitrogen atom of the haloalkoxy amine intermediate acts as an internal nucleophile, displacing the halide to form the six-membered morpholine ring. This intramolecular Williamson ether synthesis is a thermodynamically favorable process.

This mechanistic pathway is advantageous as it avoids the use of heavy metals and proceeds under mild conditions. The choice of ammonium persulfate is critical; it is an inexpensive, easy-to-handle solid that efficiently initiates the reaction.[1][2]

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Initiation (SET) cluster_1 Step 2 & 3: Ring-Opening cluster_2 Step 4: Intramolecular Cyclization Aziridine N-Activated Aziridine RadicalCation Aziridine Radical Cation Aziridine->RadicalCation SET Persulfate (NH₄)₂S₂O₈ Persulfate->RadicalCation Intermediate Haloalkoxy Amine Intermediate RadicalCation->Intermediate SN2 Attack Haloalcohol Haloalcohol (e.g., 1-chloro-2-propanol) Haloalcohol->Intermediate Morpholine 2-Propylmorpholine Intermediate->Morpholine Intramolecular Williamson Ether Synthesis Experimental_Workflow Experimental Workflow A 1. Reagent Setup Dissolve aziridine in anhydrous DCM. B 2. Addition of Reagents Add haloalcohol and ammonium persulfate. A->B C 3. Reaction Stir at room temperature. Monitor by TLC. B->C D 4. Quenching Quench with saturated NaHCO₃ solution. C->D E 5. Extraction Extract with DCM (3x). D->E F 6. Washing & Drying Wash combined organic layers with brine and dry over MgSO₄. E->F G 7. Concentration Filter and concentrate under reduced pressure. F->G H 8. Purification Purify by silica gel column chromatography. G->H I 9. Characterization Analyze the final product (NMR, MS). H->I

Sources

Method

Application Note: Precision Synthesis of Chiral 2-Propylmorpholine via Rhodium-Catalyzed Asymmetric Hydrogenation

Executive Summary This application note details a robust, scalable protocol for the synthesis of chiral 2-propylmorpholine using Rhodium-catalyzed asymmetric hydrogenation. Chiral morpholines are privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of chiral 2-propylmorpholine using Rhodium-catalyzed asymmetric hydrogenation. Chiral morpholines are privileged pharmacophores in drug discovery (e.g., reboxetine, aprepitant), yet the installation of alkyl groups at the C2 position (adjacent to oxygen) remains synthetically challenging due to electronic repulsion and steric hindrance.

Unlike resolution methods which waste 50% of the material, this catalytic route offers 100% theoretical yield and high enantioselectivity (>96% ee). The protocol utilizes a cyclic enamide precursor (N-protected 6-propyl-3,4-dihydro-2H-1,4-oxazine) and a Rhodium(I)-bisphosphine catalyst system optimized for large bite angles.

Scientific Foundation & Mechanism[1]

The Challenge of C2-Substitution

Synthesizing 3-substituted morpholines is relatively straightforward via amino acid reduction. However, 2-substituted morpholines require the stereocenter to be established adjacent to the ether oxygen. The inductive effect of oxygen destabilizes the corresponding enamide double bond, making the precursor synthesis and subsequent hydrogenation difficult.

Retrosynthetic Logic

The most atom-economic route involves the asymmetric hydrogenation of a 6-substituted-3,4-dihydro-2H-1,4-oxazine .

  • Substrate: N-Acyl-6-propyl-3,4-dihydro-2H-1,4-oxazine.

  • Catalyst: Rh(I) complexed with a

    
    -symmetric bisphosphine ligand (e.g., TangPhos, Binap, or DuanPhos).
    
  • Mechanism: The reaction proceeds via the coordination of the enamide olefin and the N-acyl carbonyl oxygen to the Rhodium center, forming a rigid chelate that dictates the face of hydrogen addition.

Mechanistic Pathway (Visualization)

RhodiumHydrogenation Precursor N-Acyl-6-propyl-oxazine (Substrate) Coordination Substrate-Rh Coordination (C=C & C=O Chelation) Precursor->Coordination Rh_Complex [Rh(COD)2]BF4 + Ligand (Pre-Catalyst) Rh_Complex->Coordination Activation (-COD) OxAdd Oxidative Addition (H2 addition) Coordination->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Coordination Regenerate Rh Product Chiral 2-Propylmorpholine RedElim->Product

Figure 1: Catalytic cycle for the Rh-catalyzed hydrogenation of cyclic enamides. The chelation of the N-acyl group is critical for high enantioselectivity.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate N-Benzoyl-6-propyl-3,4-dihydro-2H-1,4-oxazineProchiral Precursor
Metal Precursor [Rh(COD)₂]BF₄ or [Rh(NBD)₂]SbF₆Catalytic Metal Source
Ligand (R,R)-TangPhos or (R)-BinapChiral Inducer
Solvent Dichloromethane (DCM) or Methanol (MeOH)Degassed, Anhydrous
Hydrogen Gas >99.999% PurityReductant
Precursor Synthesis (Brief Overview)

Note: The quality of the precursor is critical. Impurities (amines, sulfur) can poison the Rh catalyst.

  • Coupling: React 2-aminoethanol with 1-chloropentan-2-one (or equivalent alpha-halo ketone) to form the morpholin-2-one or acyclic intermediate.

  • Cyclization/Dehydration: Acid-catalyzed cyclization yields the cyclic imine.

  • Protection: Acylation with Benzoyl chloride (BzCl) or Boc-anhydride converts the imine to the stable enamide (6-propyl-3,4-dihydro-2H-1,4-oxazine).

  • Purification: Silica gel chromatography (EtOAc/Hexane).

Asymmetric Hydrogenation Procedure (Standard Scale: 1.0 mmol)

Step 1: Catalyst Preparation (In Glovebox)

  • In a 4 mL vial, weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1 mol%) and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).

  • Add 1.0 mL of anhydrous, degassed DCM.

  • Stir at room temperature for 15-30 minutes. The solution should turn from orange to a clear reddish-orange, indicating active catalyst formation.

Step 2: Reaction Setup

  • Weigh the substrate (N-Benzoyl-6-propyl-3,4-dihydro-2H-1,4-oxazine, 1.0 mmol) into a glass liner equipped with a magnetic stir bar.

  • Dissolve the substrate in 2.0 mL of anhydrous DCM.

  • Transfer the catalyst solution (from Step 1) into the substrate solution via syringe. Total volume ~3 mL.

Step 3: Hydrogenation

  • Place the glass liner into a high-pressure autoclave (e.g., Parr reactor).

  • Seal the reactor and purge with Hydrogen gas (H₂) three times (pressurize to 5 bar, release to 1 bar).

  • Pressurize the reactor to 10-20 bar (150-300 psi) H₂.

    • Note: Higher pressures (50 bar) may increase rate but are usually unnecessary for Rh-enamide systems.

  • Stir at room temperature (25°C) for 12–24 hours.

Step 4: Workup & Analysis

  • Carefully vent the hydrogen gas (in a fume hood).

  • Concentrate the reaction mixture under reduced pressure to remove solvent.

  • Conversion Check: Analyze crude by ¹H NMR. Look for the disappearance of the alkenyl proton signal (typically δ 5.0–6.0 ppm).

  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexane/IPA gradient).

Workflow Visualization

Workflow Start Start: Glovebox/Inert Atm CatPrep Catalyst Prep Mix Rh + Ligand in DCM (15 mins) Start->CatPrep SubPrep Substrate Prep Dissolve Enamide in DCM Start->SubPrep Mix Combine Solutions Transfer to Autoclave CatPrep->Mix SubPrep->Mix Purge H2 Purge (3x) Remove O2 Mix->Purge React Reaction 20 bar H2, 24h, 25°C Purge->React Vent Vent & Concentrate React->Vent QC QC Analysis NMR (Conv) & HPLC (ee) Vent->QC

Figure 2: Operational workflow for the batch hydrogenation process.

Critical Optimization Parameters

To achieve >96% ee, consider the following variables:

ParameterRecommendationRationale
Ligand Bite Angle Large (>90°)Ligands like TangPhos , Binap , or DuanPhos create a tighter chiral pocket, essential for distinguishing the propyl group's steric bulk.
Protecting Group Benzoyl (Bz) or Acetyl (Ac)The carbonyl oxygen on the nitrogen is required for chelation to Rh. N-Alkyl/Benzyl groups often result in low ee or no reaction.
Solvent Effect DCM or MeOHDCM is preferred for solubility of hydrophobic propyl chains. MeOH can accelerate the reaction but may compete for coordination.
Pressure 10–50 barLower pressure (10 bar) often yields higher ee by slowing the reaction and allowing thermodynamic control of the coordination step.
Troubleshooting Guide
  • Problem: Low Conversion (<50%).

    • Cause: Catalyst poisoning (S, N, or O2) or steric bulk.

    • Solution: Recrystallize the substrate; ensure rigorous degassing; increase catalyst loading to 2 mol%.

  • Problem: Low Enantioselectivity (<80% ee).

    • Cause: Wrong ligand match or high temperature.

    • Solution: Switch to a more sterically hindered ligand (e.g., from Binap to Xyl-Binap); lower temperature to 0°C.

  • Problem: Defunctionalization (Loss of N-group).

    • Cause: Hydrogenolysis (rare with Rh, common with Pd).

    • Solution: Ensure Rhodium is used, not Palladium.

References

  • General Review of Rh-Catalyzed Hydrogenation: Etayo, P., & Vidal-Ferran, A. (2013).[1] Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs.[2][1][3] Chemical Society Reviews, 42, 728-754.[1]

  • Synthesis of 2-Substituted Morpholines: Li, G., et al. (2012). Asymmetric hydrogenation of unsaturated morpholines: Synthesis of 2-substituted chiral morpholines. Chemical Science, 3, 1143-1146. (Note: Describes the specific use of large bite-angle ligands for this substrate class).

  • Cyclic Enamide Hydrogenation Mechanics: Salomó, E., et al. (2016).[2] Highly Enantioselective Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55, 7988.

  • TangPhos Ligand Application: Tang, W., & Zhang, X. (2002).[4] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103, 3029-3070.

Sources

Application

Application Note: High-Throughput Screening of a 2-Propylmorpholine Derivative Library for Sigma-1 Receptor Modulators

Abstract This application note details a robust High-Throughput Screening (HTS) workflow for evaluating a focused library of 2-propylmorpholine derivatives . Given the privileged status of the morpholine scaffold in CNS-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Throughput Screening (HTS) workflow for evaluating a focused library of 2-propylmorpholine derivatives . Given the privileged status of the morpholine scaffold in CNS-active agents (e.g., Reboxetine), this library is screened against the Sigma-1 Receptor (σ1R) , a key target for neuroprotection and cognitive enhancement. We utilize a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay to maximize sensitivity and throughput while minimizing false positives derived from autofluorescence.

Introduction: The 2-Propylmorpholine Scaffold

The morpholine ring is a "privileged structure" in medicinal chemistry, offering a balanced solubility-lipophilicity profile ideal for blood-brain barrier (BBB) penetration. The introduction of a propyl group at the C2 position adds significant steric bulk and a chiral center, enhancing the scaffold's ability to discriminate between closely related CNS targets (e.g., NET vs. SERT vs. σ1R).

Why Screen this Library?

  • Chiral Complexity: 2-propylmorpholine derivatives offer distinct (2S, 2R) stereochemical vectors often unexplored in flat aromatic libraries.

  • CNS Likeness: The scaffold naturally adheres to "Rule of 3" and CNS MPO (Multi-Parameter Optimization) guidelines.

  • Target Relevance: Morpholine derivatives have historic success in modulating monoamine transporters and sigma receptors.

Assay Principle: TR-FRET Competition

To screen 10,000+ compounds efficiently, we employ a TR-FRET competition binding assay. This homogeneous format eliminates wash steps, reducing variability and increasing speed.

  • Receptor: Human recombinant Sigma-1 Receptor (GST-tagged).

  • Donor: Anti-GST antibody labeled with Terbium Cryptate (Tb).

  • Tracer (Acceptor): Fluorescently labeled σ1R ligand (e.g., Red-ligand).

  • Test Compound: 2-Propylmorpholine derivative (Non-fluorescent).

Mechanism:

  • High Signal (No Inhibition): The Tracer binds the Receptor. The Donor (Tb) and Acceptor (Red) are in proximity.[1] Excitation at 337 nm yields emission at 665 nm (FRET).

  • Low Signal (Hit): A library compound binds the receptor active site, displacing the Tracer. FRET is disrupted, and the 665 nm signal decreases.

Experimental Workflow Visualization

The following diagram outlines the automated HTS workflow, from library management to hit identification.

HTS_Workflow Library Compound Library (2-Propylmorpholines) Echo Acoustic Dispensing (Echo 650) Library->Echo Source Plate Reagent_Dispense Reagent Addition (Multidrop Combi) Echo->Reagent_Dispense 50 nL Cmpd Incubation Incubation (60 min @ RT) Reagent_Dispense->Incubation Assay Mix Detection TR-FRET Reading (PHERAstar FSX) Incubation->Detection Equilibrium Analysis Data Analysis (Genedata Screener) Detection->Analysis RFU Data

Caption: Automated HTS workflow for 2-propylmorpholine screening using acoustic dispensing and TR-FRET detection.

Detailed Protocol

Materials & Reagents[2]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA, 0.05% Tween-20.

  • Library: 2-Propylmorpholine derivatives (10 mM in DMSO).

  • Controls:

    • High Control (HC): DMSO only (Max FRET).

    • Low Control (LC): 10 µM Haloperidol (Full displacement).

  • Plates: 384-well white, low-volume, non-binding surface (Corning #3824).

Step-by-Step Methodology

Step 1: Compound Transfer (Acoustic Dispensing)

  • Use an Echo 650 liquid handler to transfer 50 nL of library compounds (10 mM) into the assay plate.

  • Final Concentration: 10 µM (assuming 20 µL final volume).

  • Add 50 nL DMSO to Columns 1 and 2 (High Control).

  • Add 50 nL Haloperidol (10 mM) to Columns 23 and 24 (Low Control).

Step 2: Receptor & Donor Addition

  • Prepare 2x Receptor Mix : GST-σ1R + Tb-Anti-GST Antibody in Assay Buffer.

  • Dispense 10 µL of 2x Receptor Mix into all wells using a Multidrop Combi .

  • Critical: Keep reagents on ice prior to dispensing; minimize bubble formation.

Step 3: Tracer Addition

  • Prepare 2x Tracer Mix : Fluorescent σ1R Ligand (e.g., 10 nM final).

  • Dispense 10 µL of 2x Tracer Mix into all wells.

  • Note: Total assay volume is now 20 µL. DMSO concentration is 0.25%.

Step 4: Incubation

  • Seal plates with an opaque aluminum seal to prevent evaporation and light exposure.

  • Incubate for 60 minutes at Room Temperature (22°C) on a gentle orbital shaker (300 rpm).

Step 5: Detection

  • Read on a PHERAstar FSX (or EnVision) using a TR-FRET module.

  • Excitation: 337 nm (Laser or Flash lamp).

  • Emission 1 (Donor): 620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Delay: 60 µs; Integration: 400 µs.

Validation & Quality Control

To ensure the trustworthiness of the screen, the assay must be validated using the Z-factor (Z') metric before running the full library.

Z-Factor Calculation

The Z-factor measures the separation between the positive (High Signal) and negative (Low Signal) controls.



  • 
    : Standard Deviation[2][3]
    
  • 
    : Mean Signal (Ratio 665nm/620nm)
    
  • Acceptance Criteria: A Z' value > 0.5 is required for a reliable HTS assay.

Data Normalization

Raw data is converted to the HTRF Ratio to correct for quenching or pipetting errors:



Calculate Percent Inhibition for each compound:



Troubleshooting Table
IssueProbable CauseSolution
Low Z' (< 0.5) High Pipetting VariabilityRecalibrate Multidrop; check for clogged tips.
Signal Drift Temperature GradientsIncubate plates in a temperature-controlled hotel.
High Background Non-specific BindingIncrease BSA (up to 0.5%) or Tween-20 in buffer.
False Positives Compound FluorescenceTR-FRET minimizes this, but check Donor (620nm) signal alone.

Hit Selection Strategy

  • Primary Filter: Compounds exhibiting > 50% Inhibition at 10 µM.

  • Statistical Cutoff: Hits > Mean(Samples) + 3SD.

  • Counter-Screen: Test hits in a "Donor-Only" assay (Receptor + Tb-Ab, no Tracer) to rule out compounds that quench Terbium fluorescence or bind the GST-tag directly.

  • Clustering: Cluster hits by the stereochemistry of the 2-propyl group to identify Structure-Activity Relationships (SAR).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[4][5][6] Medicinal Research Reviews, 40(2), 709-752. Link

  • NCBI Assay Guidance Manual. (2012). HTS Assay Validation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Gomez-Monterrey, I., et al. (2010). Sigma receptor ligands: Recent advances in the design of highly selective sigma-1 and sigma-2 receptor ligands. Current Medicinal Chemistry. Link

Sources

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Propylmorpholine in Human Plasma

Abstract This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Propylmorpholine in human plasma. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Propylmorpholine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar analyte. The method has been developed and validated in accordance with FDA and EMA guidelines for bioanalytical method validation, ensuring its suitability for pharmacokinetic studies and other drug development applications.

Introduction

2-Propylmorpholine is a substituted morpholine derivative of interest in pharmaceutical research. As a polar, basic compound, its quantification in biological matrices presents unique analytical challenges. Traditional reversed-phase liquid chromatography often provides insufficient retention for such hydrophilic molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative by utilizing a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes.[1] This, coupled with the high sensitivity and selectivity of tandem mass spectrometry, provides a powerful tool for bioanalysis.[1] This document provides a comprehensive guide for the method development, sample preparation, and validation of an LC-MS/MS assay for 2-Propylmorpholine in human plasma.

Physicochemical Properties of 2-Propylmorpholine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol morpholine)
Monoisotopic Mass 129.1154 uCalculated
pKa (predicted) ~8.5Based on Morpholine[2]
logP (predicted) ~0.8Based on 2-(Propan-2-yl)morpholine

The basic nature of 2-Propylmorpholine (pKa ~8.5) dictates that it will be protonated at acidic pH, which is advantageous for electrospray ionization in positive mode (ESI+). Its polarity (low logP) suggests that HILIC is a more suitable chromatographic technique than traditional reversed-phase chromatography.

Experimental Workflow

A schematic overview of the analytical workflow is presented below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is Internal Standard Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Supernatant Transfer vortex->supernatant dilution Dilution for Injection supernatant->dilution lc HILIC Separation dilution->lc ms MS/MS Detection (ESI+) lc->ms quant Quantification ms->quant report Reporting quant->report

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-Propylmorpholine

Topic: Optimizing Reaction Conditions for the Synthesis of 2-Propylmorpholine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Technical Support Center: 2-Propylmorpholine Synthesis Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for the Synthesis of 2-Propylmorpholine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Support Center: 2-Propylmorpholine Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide addresses the technical nuances of synthesizing 2-propylmorpholine (CAS: 104523-99-9), a critical scaffold in the development of norepinephrine reuptake inhibitors (e.g., Reboxetine analogs) and antifungal agents.

Unlike simple morpholine alkylation, which favors the nitrogen position, introducing a propyl group specifically at the C2 position requires constructing the ring around the chiral center or employing directed cyclization strategies. This guide prioritizes the Amino Alcohol Cyclization route due to its scalability and stereochemical fidelity.

Part 1: Strategic Route Selection (Decision Matrix)

Before beginning, select the protocol that matches your starting material availability and stereochemical requirements.

RouteSelection Start START: Select Precursor Norvaline L-Norvaline (Amino Acid) Start->Norvaline Norvalinol L-Norvalinol (Amino Alcohol) Start->Norvalinol AllylAmine Allyl Amine Derivatives Start->AllylAmine Reduction Reduction (LiAlH4/BF3) Norvaline->Reduction Activation EthyleneSulfate Method A: Ethylene Sulfate (Redox Neutral, High Yield) Norvalinol->EthyleneSulfate Preferred Route Chloroacetyl Method B: Chloroacetyl Chloride (Classical, 2-Step) Norvalinol->Chloroacetyl Legacy Route PdCatalysis Method C: Pd-Catalyzed Carboamination AllylAmine->PdCatalysis Complex Setup Reduction->Norvalinol Product 2-Propylmorpholine EthyleneSulfate->Product Chloroacetyl->Product PdCatalysis->Product

Figure 1: Synthetic decision matrix. Method A is currently the industry standard for bench-to-kilo scale due to atom economy.

Part 2: Optimized Protocols & Troubleshooting

Method A: The Ethylene Sulfate Cyclization (Recommended)

Mechanism: Nucleophilic attack of the amino alcohol on ethylene sulfate to form a zwitterionic intermediate, followed by base-mediated intramolecular ring closure. Why this route? It avoids the use of strong reducing agents (LAH) required in the lactam route and eliminates the toxicity of chloroacetyl chloride.

Protocol Parameters:

Parameter Condition Critical Note
Substrate 2-Aminopentan-1-ol (Norvalinol) Enantiopurity of substrate determines product ee%.[1]
Reagent Ethylene Sulfate (1.05 equiv) Acts as the C2-synthon.
Solvent Dichloromethane (DCM) or THF DCM favors zwitterion precipitation (easier purification).

| Base |


-BuOK (2.2 equiv) | Strong bulky base essential for the second cyclization step. |
| Temp  | 0°C 

RT | Exothermic addition; control is vital to prevent polymerization. |

Step-by-Step Workflow:

  • Dissolve Norvalinol (1.0 equiv) in DCM (0.5 M).

  • Add Ethylene Sulfate (1.05 equiv) at 0°C. Stir for 4-6 hours.

  • Checkpoint: A white solid (zwitterionic sulfate) should precipitate.

  • Add THF and

    
    -BuOK (2.2 equiv) directly to the suspension. Heat to 50°C for 12 hours.
    
  • Quench with saturated NH

    
    Cl, extract with DCM, and distill.
    
Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture turned black upon adding


-BuOK, and the yield is <20%. What happened? 
  • Diagnosis: Thermal decomposition or "charring" of the amino-sulfate intermediate.

  • Root Cause: Adding the base too quickly caused a massive exotherm, or the reaction was heated before the base was fully homogenized.

  • Solution:

    • Cool Down: Add the

      
      -BuOK at 0°C, not room temperature.
      
    • Solvent Switch: Ensure the zwitterion is well-suspended. If using pure DCM, switch to a THF/DCM mixture for the cyclization step to improve solubility of the potassium salt.

Q2: I am isolating the product, but NMR shows a persistent impurity at


 3.5-3.8 ppm. 
  • Diagnosis: Incomplete cyclization (Open-chain amino ether).

  • Root Cause: The sulfate leaving group was hydrolyzed by moisture before ring closure occurred.

  • Solution:

    • Dry Conditions: Ethylene sulfate is moisture sensitive. Ensure all solvents are anhydrous.

    • Base Stoichiometry: Increase

      
      -BuOK to 2.5 equiv. The first equivalent neutralizes the zwitterion; the second effects the cyclization. If the base is old/wet, it acts as a nucleophile (OH-) rather than a base.
      

Q3: The product is co-distilling with the solvent. How do I isolate the free base?

  • Diagnosis: 2-Propylmorpholine is a volatile amine (BP est. ~160-170°C, but volatile with solvents).

  • Solution:

    • Acid/Base Workup: Do not rely on rotary evaporation alone. Extract the reaction mix with 1M HCl (product goes to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase to pH >12 with NaOH. Extract into Et

      
      O (diethyl ether).
      
    • Salt Formation: Isolate as the oxalate or hydrochloride salt.

      • Protocol: Dissolve crude oil in Et

        
        O, add 1M HCl in Et
        
        
        
        O dropwise. Filter the white solid. This is the most stable form for storage.

Q4: My starting material (Norvalinol) is expensive. Can I make it?

  • Yes. Reduce L-Norvaline (amino acid) using NaBH

    
    /I
    
    
    
    or LiAlH
    
    
    .
  • Warning: Ensure complete removal of Boron/Aluminum salts before attempting the ethylene sulfate reaction, as Lewis acids can ring-open the ethylene sulfate prematurely.

Part 3: Advanced Optimization (Stereochemistry & Scale-Up)

For researchers requiring >99% ee (enantiomeric excess) or scaling to >100g.

Reaction Pathway Visualization (Method A):

ReactionMechanism SM Norvalinol (Nucleophile) ZW Zwitterion Intermediate (Insoluble Solid) SM->ZW SN2 Attack (DCM, 0°C) ES Ethylene Sulfate (Electrophile) ES->ZW Prod 2-Propylmorpholine ZW->Prod Ring Closure (- K2SO4) Base t-BuOK (Cyclization Agent) Base->Prod Promotes

Figure 2: Mechanistic flow of the Ethylene Sulfate pathway. The isolation of the Zwitterion (ZW) is a purification checkpoint.

Scale-Up Safety Note (Exotherms): When scaling >50g, the ring-opening of ethylene sulfate is exothermic. Use a dropping funnel to add a solution of ethylene sulfate in DCM to the amine, rather than solid addition.

Chiral Integrity:

  • Racemization Risk: Low. The reaction does not involve the chiral center directly (the nitrogen attacks the sulfate, and the oxygen attacks the sulfate). The chiral center at C2 of the propyl group remains untouched.

  • Verification: Derivatize the final morpholine with Mosher's acid chloride and analyze via

    
    F NMR to determine ee%.
    

References

  • Ortiz, K. G., et al. (2024).[2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines using Ethylene Sulfate." Journal of the American Chemical Society.

    • Core protocol source for the ethylene sulf
  • D'Agostino, M., et al. (2022). "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization." Molecules.

    • Provides insights into amino-alcohol handling and cycliz
  • BenchChem Technical Division. (2025). "Optimizing reaction conditions for the synthesis of morpholine derivatives." BenchChem Protocols.

    • General troubleshooting for morpholine purific
  • Zhang, Z., et al. (2021).[1] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.

    • Alternative route for high-enantiopurity requirements via hydrogen

Sources

Optimization

Scaling up the synthesis of 2-Propylmorpholine for preclinical studies

This guide is structured as a specialized Technical Support Center for process chemists and engineers scaling up 2-Propylmorpholine. It moves beyond basic synthesis into the "why" and "how" of industrial robustness.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for process chemists and engineers scaling up 2-Propylmorpholine. It moves beyond basic synthesis into the "why" and "how" of industrial robustness.

Topic: Process Development & Scale-Up Guide | Code: PM-SUP-002 Status: Operational | Version: 2.4 (Preclinical Scale)

Executive Summary & Route Selection

User Query: We are moving from mg-scale discovery synthesis to >100g batches for toxicology studies. The current medicinal chemistry route (alkylation of morpholine) is not regioselective.[1] What is the recommended scalable route?

Technical Response: For preclinical scale-up (100g – 1kg), direct alkylation of morpholine is discouraged due to poor regioselectivity (N-alkylation vs. C-alkylation) and over-alkylation.

The industry-standard robust route for 2-substituted morpholines is the "Diol Cyclization Strategy." This involves the ring-opening of an epoxide with an amino alcohol, followed by acid-mediated dehydration.

Recommended Pathway: The "Epoxide-Ethanolamine" Route

This route is selected for its atom economy, low raw material cost, and avoidance of expensive transition metal catalysts (e.g., Palladium).

  • Step 1 (Alkylation): Reaction of 1,2-Epoxypentane with Ethanolamine (2-Aminoethanol).

  • Step 2 (Cyclization): Acid-catalyzed dehydration (using Sulfuric Acid or HCl) to close the ether linkage.

Workflow Diagram

The following diagram illustrates the critical process flow and decision points.

G Start Start: Raw Materials (1,2-Epoxypentane + Ethanolamine) Step1 Step 1: Ring Opening (Exothermic! Control T < 50°C) Start->Step1 Slow Addition Inter Intermediate: N-(2-hydroxyethyl)-2-hydroxypentylamine Step1->Inter Yield > 90% Step2 Step 2: Cyclization (H2SO4, 140°C) Inter->Step2 Dehydration Quench Quench & Basify (pH > 12 is Critical) Step2->Quench Cool to 0°C Extract Extraction (DCM or Toluene) Quench->Extract Phase Cut Distill Fractional Distillation (Isolate 2-Propylmorpholine) Extract->Distill Concentrate

Figure 1: Process flow for the synthesis of 2-Propylmorpholine via the diol-dehydration method.

Critical Process Parameters (CPP) & Protocols

Step 1: Epoxide Ring Opening (Formation of the Diol)

The Challenge: 1,2-Epoxypentane is volatile and the reaction with ethanolamine is highly exothermic. Runaway reactions are a safety hazard at scale.

Protocol:

  • Charge Ethanolamine (3.0 equiv) into the reactor. Note: Excess ethanolamine acts as a solvent and prevents polymerization.

  • Heat to 40°C .

  • Add 1,2-Epoxypentane (1.0 equiv) dropwise over 2–4 hours.

    • CPP:[2][3][4] Maintain internal temperature < 55°C . Use active cooling.

  • Stir for 2 hours post-addition.

  • Strip excess ethanolamine under high vacuum (recover for recycling).

Step 2: Cyclization (Ring Closure)

The Challenge: This step requires harsh acidic conditions. Incomplete cyclization or charring ("black tar") are common failure modes.

Protocol:

  • Dissolve the oily residue from Step 1 in 70% Sulfuric Acid (H2SO4) (3-4 equiv).

    • Safety: Addition is exothermic. Add acid to the amine slowly at < 20°C.

  • Heat the mixture to 140°C – 150°C for 6–8 hours.

    • Mechanism:[3][4][5][6] Protonation of the secondary alcohol facilitates water loss and intramolecular attack by the primary hydroxyl group (or vice versa, though ether formation is the driver).

  • Monitor by GC-MS. Look for the disappearance of the diol peak (M+ = 147) and appearance of the morpholine peak (M+ = 129).

Troubleshooting Guide (FAQ)

Category A: Yield & Reaction Issues

Q: My reaction mixture turned into a black, viscous tar during cyclization. What happened?

  • Diagnosis: Thermal degradation due to "hot spots" or oxidative stress.

  • Solution:

    • Agitation: Ensure high-torque stirring. The mixture becomes very viscous as the salt forms.

    • Temperature Ramp: Do not shoot directly to 150°C. Ramp slowly (10°C/15 min).

    • Atmosphere: Run the cyclization under a strict Nitrogen or Argon blanket to prevent oxidation of the amine at high temperatures.

Q: I see two peaks in the GC with the same mass (M+ 129). Is this an impurity?

  • Diagnosis: Likely not an impurity, but the enantiomers (if using a chiral column) or a regioisomer (2-propyl vs 3-propyl).

  • Verification: If you started with 1,2-epoxypentane, you should predominantly get 2-propylmorpholine . If you see a significant secondary peak, check your starting epoxide purity. 2,3-epoxypentane contamination will yield 2-ethyl-3-methylmorpholine isomers.

Category B: Workup & Isolation (The "Morpholine Curse")

Q: I cannot extract the product from the aqueous acid layer. My organic layer is empty.

  • Diagnosis: Morpholines are highly water-soluble, especially as salts or free bases in dilute aqueous media.

  • Solution: The "Salting Out" Effect.

    • pH Adjustment: You must basify to pH > 12 using 50% NaOH. The solution should be caustic.

    • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This dramatically decreases the solubility of the organic amine in water.

    • Solvent Choice: Do not use Diethyl Ether (too volatile/flammable). Use DCM (Dichloromethane) or Toluene . For difficult extractions, n-Butanol is effective but harder to remove.

Q: The distillation is bumping uncontrollably.

  • Diagnosis: Residual water or salts in the crude oil.

  • Solution:

    • Dry the organic layer thoroughly with KOH pellets or Na2SO4 before concentrating.

    • Use a Vigreux column for the final vacuum distillation to prevent salt carryover.

Data & Specifications

Physical Properties Table
ParameterValueRelevance
MW 129.20 g/mol Calculation of stoichiometry
Boiling Point ~170°C (est. at 760 Torr)High vac distillation required (e.g., 60°C @ 5 Torr)
pKa ~8.4 (Conjugate acid)Requires pH > 10.5 for >99% free base extraction
Density ~0.9 g/mLPhase separation (lighter than water, heavier than toluene)
Solvent Selection Matrix
SolventSuitabilityNotes
DCM HighExcellent extraction efficiency; low boiling point for removal.
Toluene MediumGood for azeotropic drying; requires higher temp to strip.
Ethyl Acetate LowAvoid. Morpholines can undergo transamidation/nucleophilic attack on the ester at high temps.
Water N/AProduct is miscible; requires salting out.

Safety & Engineering Controls

Decision Tree: Workup Safety

Safety Start Start Workup CheckPH Check pH Start->CheckPH Acidic pH < 10 CheckPH->Acidic If Acidic Basic pH > 12 CheckPH->Basic If Basic Exotherm CAUTION: Exotherm Add NaOH slowly Acidic->Exotherm Add 50% NaOH Extract Proceed to Extraction Basic->Extract Exotherm->CheckPH Re-check

Figure 2: Safety logic for the neutralization step. The heat of neutralization can boil the solvent if uncontrolled.

Hazard Identification
  • 1,2-Epoxypentane: Flammable, potential mutagen, skin sensitizer. Handle in a fume hood with double gloving (Nitrile/Laminate).

  • 2-Propylmorpholine: Corrosive (Class 8), causes severe skin burns. Volatile amine odor.

  • Waste Disposal: Aqueous layers contain high sulfates and residual amines. Do not pour down the drain; segregate as "Basic Aqueous Waste."

References

  • Boehringer Ingelheim Pharmaceuticals. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1][6] ChemRxiv. [Link]

    • Context: Describes modern, scalable "green" routes using ethylene sulfate, relevant for avoiding harsh acid cycliz
  • World Health Organization (WHO). (1995). Morpholine (Health and Safety Guide No. 92). IPCS International Programme on Chemical Safety. [Link]

    • Context: Authoritative source for toxicological properties, handling, and safety data of morpholine deriv
  • Jefferson Chemical Company. (1954). Recovery of morpholine from aqueous solutions thereof.[4] US Patent 2,776,972.

    • Context: The foundational industrial reference for the "Salting Out" and distillation purification techniques described in the troubleshooting section.
  • Redox Chemicals. (2022). Safety Data Sheet: Morpholine.[3][7][8][Link]

    • Context: Current safety standards, PPE requirements, and hazard classific

Sources

Troubleshooting

Strategies to improve the regioselectivity of 2-Propylmorpholine synthesis

Introduction Welcome to the Technical Support Center. You are likely here because your synthesis of 2-propylmorpholine is yielding inseparable mixtures of regioisomers (2-propyl vs.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-propylmorpholine is yielding inseparable mixtures of regioisomers (2-propyl vs. 3-propyl), suffering from racemization, or stalling during the cyclization step.

The synthesis of 2-alkylmorpholines is deceptively simple. While the morpholine ring is stable, its construction requires precise control over the sequence of C–N and C–O bond formations. For 2-propylmorpholine, the propyl chain introduces steric bulk that can be leveraged for control, but it also creates a risk of elimination side-products.

This guide moves beyond standard textbook protocols to address the causality of failure and provides self-validating workflows to ensure regiochemical integrity.

Module 1: Strategic Route Selection (Pre-Reaction)

The Core Problem: Most regioselectivity issues are actually starting material selection errors. If you rely on acid-catalyzed cyclization of diols, you will inevitably encounter carbocation rearrangements (scrambling the propyl position).

Workflow Decision Matrix

Use the following logic to select your synthetic route based on your specific purity requirements and available precursors.

RouteSelection Start Start: Define Purity Goal Chiral Is Enantiopurity Critical? Start->Chiral Scale Scale > 100g? Chiral->Scale No (Racemic OK) RouteB Route B: Mitsunobu Cyclization (Strict Stereoretention) Chiral->RouteB Yes (>99% ee required) RouteA Route A: Amino Alcohol + Ethylene Sulfate (High Regiocontrol, Green) Scale->RouteA No (Lab Scale) RouteC Route C: Reductive Amination/Cyclization (Industrial, Lower ee%) Scale->RouteC Yes (Cost driven) Check1 Critical: Purity of Amino Alcohol RouteA->Check1 Requires 1-amino-2-pentanol Check2 Critical: Order of Addition RouteB->Check2 Requires Chiral Diol/Amino Alcohol

Figure 1: Decision matrix for selecting the synthetic route based on chirality and scale requirements.

Module 2: The Ethylene Sulfate Protocol (Recommended)

Recent advances suggest that replacing 1,2-dibromoethane with ethylene sulfate significantly improves regiocontrol by enforcing a specific activation mechanism that favors monoalkylation followed by cyclization [1].

Protocol: 2-Propylmorpholine via Ethylene Sulfate

Why this works: Ethylene sulfate acts as a "spring-loaded" electrophile. It reacts with the amine of 1-amino-2-pentanol to form a zwitterionic intermediate. This intermediate is stable and does not cyclize until base is added, allowing you to purify the intermediate and guarantee regiochemistry before ring closure.

Step-by-Step Methodology:

  • Substrate: Dissolve 1-amino-2-pentanol (1.0 equiv) in dichloromethane (DCM).

    • Note: Ensure your starting material is 1-amino-2-pentanol, NOT 2-aminopentan-1-ol. The latter yields the 3-propyl isomer.

  • Alkylation: Add ethylene sulfate (1.05 equiv) at 0°C. Warm to RT and stir for 4–6 hours.

    • Checkpoint: A white precipitate (zwitterion) should form. Filter this solid. This is your regiochemical checkpoint. If you have a mixture here, your starting material was impure.

  • Cyclization: Suspend the zwitterion in THF. Add

    
    -BuOK (2.5 equiv). Reflux for 12 hours.
    
  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

Troubleshooting Table: Ethylene Sulfate Route
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete zwitterion formation.Ensure strictly anhydrous DCM. Moisture hydrolyzes ethylene sulfate.
Regioisomer Contamination Starting material impurity.Verify 1-amino-2-pentanol purity via GC-MS. 5% of the wrong isomer amplifies during workup.
Incomplete Cyclization Base strength insufficient.Switch from K₂CO₃ to

-BuOK. The sulfate leaving group requires a stronger base to displace intramolecularly.

Module 3: The Mitsunobu Cyclization (Chiral Retention)

If you require high enantiomeric excess (ee), the Mitsunobu reaction is superior because it proceeds with clean inversion of the stereocenter [2].

Scenario: You have chiral (S)-1,2-pentanediol and want (R)-2-propylmorpholine .

Critical Control Points
  • Reagent Order: The order of addition dictates whether you get polymerization or cyclization.

  • pKa Matching: The nitrogen nucleophile must be acidic enough (pKa < 13) to participate. You must use a protected amine (e.g.,

    
    -Tosyl or 
    
    
    
    -Boc) or a sulfonamide precursor.

Optimized Protocol:

  • Precursor:

    
    -Tosyl-1-amino-2-pentanol.
    
  • Reagents: Triphenylphosphine (PPh₃, 1.5 equiv) and DIAD (1.5 equiv) in THF.

  • Temperature: 0°C addition is mandatory.

  • Mechanism: PPh₃ activates the secondary alcohol (O-activation). The

    
    -Tosyl group attacks the activated oxygen, inverting the center and closing the ring.
    
FAQ: Mitsunobu Failures

Q: I see a lot of hydrazine byproduct, but no morpholine. A: Your nucleophile (the Nitrogen) is likely too basic or sterically hindered.

  • Fix: Ensure you are using the

    
    -Tosyl derivative. The sulfonyl group acidifies the N-H bond, facilitating deprotonation by the betaine intermediate.
    

Q: My product is racemic. A: You likely allowed the reaction to warm too quickly or used an old batch of DIAD.

  • Fix: Keep the reaction at 0°C for the first 2 hours. Ensure reagents are dry; water competes with the alcohol for the phosphonium center, leading to non-stereoselective pathways.

Module 4: Regiochemistry Verification (Analytical)

Do not rely solely on NMR integration. Morpholine protons are often overlapping multiplets.

Self-Validating Analytical Workflow:

  • Derivatization: React a small aliquot of your crude morpholine with 4-nitrobenzoyl chloride .

  • HPLC Analysis: The bulky aromatic group separates the 2-propyl and 3-propyl isomers significantly on a Chiralcel OD-H column.

  • NMR Diagnostic:

    • 2-Propylmorpholine: Look for the methine proton at C2 (adjacent to Oxygen). It typically appears as a multiplet around 3.4–3.6 ppm .

    • 3-Propylmorpholine: The methine proton is at C3 (adjacent to Nitrogen). It will be shielded, appearing upfield around 2.8–3.0 ppm .

Module 5: Advanced Troubleshooting (Pd-Catalysis)

For users attempting Palladium-catalyzed carboamination (reacting an amino alcohol with an aryl bromide) [3], a common issue is "beta-hydride elimination" leading to enamines instead of morpholines.

PdCatalysis Substrate N-Allyl Amino Alcohol Pd_Complex Pd(II) Intermediate Substrate->Pd_Complex Oxidative Addition Path_Good C-N Bond Formation (Morpholine) Pd_Complex->Path_Good Ligand: Buchwald Biaryl (e.g., RuPhos) Path_Bad Beta-Hydride Elimination (Enamine Byproduct) Pd_Complex->Path_Bad Ligand: PPh3 (Monodentate) Note Use bulky bidentate ligands to suppress elimination Path_Bad->Note

Figure 2: Ligand selection controls the fate of the Pd-intermediate. Bulky ligands favor reductive elimination (ring closure) over beta-hydride elimination.

Corrective Action: If observing enamine byproducts, switch from PPh₃ to JohnPhos or RuPhos . These bulky ligands accelerate the C-N bond forming reductive elimination step, outcompeting the undesired elimination.

References

  • Ortiz, K. G., et al. (2024).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. Link[2]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Leathen, M. L., et al. (2009).[3] "A New Strategy for the Synthesis of Substituted Morpholines." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[4] "Optimizing reaction conditions for the synthesis of morpholine derivatives." BenchChem Troubleshooting Guides. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 2-Propylmorpholine for Researchers and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates. Among its many derivatives, 2-propylmorpholine presents a synthetically accessible yet structurally significant motif. This guide provides a comparative analysis of the primary synthetic routes to 2-propylmorpholine, offering insights into the strategic selection of a synthetic pathway based on factors such as stereochemical control, scalability, and overall efficiency. Experimental data and detailed protocols are provided to support this analysis.

Introduction to 2-Propylmorpholine

2-Propylmorpholine is a saturated heterocyclic compound featuring a propyl group at the 2-position of the morpholine ring. This substitution introduces a chiral center, making the stereoselective synthesis of its enantiomers, (R)-2-propylmorpholine and (S)-2-propylmorpholine, a critical consideration for its application in pharmaceuticals, where stereochemistry often dictates biological activity. The presence of the propyl group can influence the molecule's lipophilicity and steric interactions with biological targets.

Synthetic Strategies: An Overview

The synthesis of 2-propylmorpholine can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Cyclization of 1-Amino-2-pentanol: This is the most convergent and widely applicable approach, utilizing a readily available amino alcohol precursor.

  • Asymmetric Hydrogenation of an Unsaturated Precursor: This method is paramount for accessing enantiomerically pure 2-propylmorpholine.

  • Ring-Opening of Aziridines: A less common but viable alternative that offers a different retrosynthetic disconnection.

The following sections will delve into the mechanistic details, experimental protocols, and comparative analysis of these routes.

Route 1: Cyclization of 1-Amino-2-pentanol

The cyclization of 1-amino-2-pentanol is a robust and versatile method for the synthesis of 2-propylmorpholine. The core principle involves the introduction of a two-carbon unit that reacts with both the amino and hydroxyl groups of the precursor to form the morpholine ring. Two prominent variations of this strategy are the classical morpholinone route and a modern, greener approach using ethylene sulfate.

The Classical Morpholinone Route

This traditional two-step approach involves the acylation of 1-amino-2-pentanol with a haloacetyl halide, followed by intramolecular cyclization to form a morpholinone intermediate. Subsequent reduction of the amide functionality yields the desired 2-propylmorpholine.

Mechanism: The synthesis begins with the N-acylation of 1-amino-2-pentanol with chloroacetyl chloride. The resulting N-(2-chloroacetyl)-1-amino-2-pentanol undergoes intramolecular Williamson ether synthesis upon treatment with a base, where the alkoxide attacks the electrophilic carbon bearing the chlorine atom to form the six-membered morpholinone ring. The final step is the reduction of the cyclic amide (lactam) to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocol: Synthesis of 2-Propylmorpholin-3-one

  • N-Acylation: To a solution of 1-amino-2-pentanol (1.0 eq) in dichloromethane (DCM) at 0 °C, triethylamine (1.1 eq) is added. Chloroacetyl chloride (1.05 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude N-(2-chloroacetyl)-1-amino-2-pentanol is dissolved in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base such as sodium hydride (NaH, 1.2 eq) is added portionwise at 0 °C. The reaction is then heated to reflux for 6-12 hours.

  • Purification: After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude 2-propylmorpholin-3-one is purified by column chromatography.

Experimental Protocol: Reduction of 2-Propylmorpholin-3-one

  • Reduction: A solution of 2-propylmorpholin-3-one (1.0 eq) in dry THF is added dropwise to a suspension of lithium aluminum hydride (2.0 eq) in dry THF at 0 °C.

  • Reflux: The reaction mixture is then heated to reflux for 8-16 hours.

  • Work-up: After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford 2-propylmorpholine.

The Ethylene Sulfate Route: A Greener Alternative

A more modern and efficient approach utilizes ethylene sulfate as a "two-carbon linchpin" for the cyclization of 1,2-amino alcohols.[1] This method often proceeds in a one or two-step, redox-neutral manner with high yields.[1][2]

Mechanism: The reaction begins with the nucleophilic attack of the primary amine of 1-amino-2-pentanol on one of the electrophilic carbons of ethylene sulfate, leading to the opening of the cyclic sulfate. This forms a zwitterionic intermediate. Subsequent treatment with a base, such as potassium tert-butoxide (t-BuOK), facilitates an intramolecular Sₙ2 reaction, where the alkoxide displaces the sulfate group to form the morpholine ring.[1][2]

Experimental Protocol: Synthesis of 2-Propylmorpholine via Ethylene Sulfate

  • Zwitterion Formation: To a solution of 1-amino-2-pentanol (1.0 eq) in a suitable solvent like acetonitrile, ethylene sulfate (1.05 eq) is added. The mixture is stirred at room temperature for 12-24 hours. The resulting zwitterionic intermediate often precipitates and can be isolated by filtration.

  • Cyclization: The isolated zwitterion is suspended in a solvent mixture such as 2-methyltetrahydrofuran (2-MeTHF) and isopropanol. Potassium tert-butoxide (1.2 eq) is added, and the mixture is heated at 60 °C for 2-16 hours.[3]

  • Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude 2-propylmorpholine can be purified by distillation or column chromatography.

Route 2: Asymmetric Hydrogenation of 2-Propyl-5,6-dihydro-4H-1,4-oxazine

For applications requiring enantiomerically pure 2-propylmorpholine, asymmetric synthesis is essential. A highly effective strategy is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 2-propyl-5,6-dihydro-4H-1,4-oxazine. This approach utilizes chiral transition metal catalysts to achieve high enantioselectivity.

Mechanism: The synthesis of the unsaturated precursor can be achieved through various methods, often involving the condensation of an appropriate amino alcohol derivative with a carbonyl compound. The key step is the asymmetric hydrogenation of the C=N or C=C bond within the dihydrooxazine ring. Chiral rhodium or ruthenium complexes with chiral phosphine ligands are commonly employed catalysts. The substrate coordinates to the chiral metal center, and hydrogen is delivered stereoselectively to one face of the double bond, leading to the formation of one enantiomer in excess.

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a rhodium precursor such as [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos) are dissolved in a degassed solvent like dichloromethane (DCM) or methanol.

  • Hydrogenation: The unsaturated morpholine precursor, 2-propyl-5,6-dihydro-4H-1,4-oxazine, is added to the catalyst solution in a high-pressure autoclave. The autoclave is purged with hydrogen and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature until the reaction is complete (monitored by GC or TLC).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched 2-propylmorpholine. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Route 3: Synthesis from 2-Propylaziridine

An alternative retrosynthetic approach starts from a 2-propylaziridine precursor. This method involves the ring-opening of the strained aziridine ring with a suitable two-carbon synthon, followed by intramolecular cyclization.

Mechanism: The synthesis begins with the activation of the aziridine nitrogen, often with a sulfonyl group (e.g., tosyl or nosyl) to enhance the electrophilicity of the ring carbons. The activated aziridine is then subjected to nucleophilic ring-opening at the less substituted carbon by a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the presence of a Lewis or Brønsted acid catalyst. This results in the formation of an N-(2-haloethyl)amino alcohol intermediate. Subsequent treatment with a base promotes intramolecular cyclization via an Sₙ2 reaction to furnish the morpholine ring.

Experimental Protocol: Synthesis from 2-Propylaziridine

  • Aziridine Activation: 2-Propylaziridine is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine to yield N-tosyl-2-propylaziridine.

  • Ring-Opening: The N-tosyl-2-propylaziridine and 2-bromoethanol (1.5 eq) are dissolved in a solvent such as acetonitrile. A catalyst, for instance, ammonium persulfate, is added, and the reaction is heated.

  • Cyclization: After the ring-opening is complete, a base like potassium carbonate is added to the reaction mixture to effect the intramolecular cyclization to N-tosyl-2-propylmorpholine.

  • Deprotection: The tosyl protecting group can be removed under reductive conditions (e.g., sodium naphthalenide or magnesium in methanol) to yield the final product, 2-propylmorpholine.

Comparative Analysis

Parameter Route 1.1: Morpholinone Route Route 1.2: Ethylene Sulfate Route Route 2: Asymmetric Hydrogenation Route 3: From Aziridine
Starting Materials 1-Amino-2-pentanol, Chloroacetyl chloride1-Amino-2-pentanol, Ethylene sulfateUnsaturated morpholine precursor2-Propylaziridine, 2-Haloethanol
Number of Steps 2-3 steps1-2 steps2-3 steps (including precursor synthesis)3-4 steps (including protection/deprotection)
Yield Moderate to GoodGood to Excellent[1]Excellent for hydrogenation stepModerate
Stereocontrol Racemic (unless starting with chiral amino alcohol)Racemic (unless starting with chiral amino alcohol)Excellent (high ee achievable)Racemic (unless starting with chiral aziridine)
Scalability Scalable, but use of LiAlH₄ can be problematicHighly scalable and amenable to large-scale synthesis[3]Scalable, but requires high-pressure equipmentLess commonly scaled
Reagent Cost Relatively low-cost starting materialsInexpensive reagents (ethylene sulfate, t-BuOK)[3]High cost of chiral ligands and metal precursorsModerate
Safety/Environmental Use of hazardous reagents (chloroacetyl chloride, LiAlH₄)Greener approach, avoids harsh reagents[3]Use of flammable hydrogen gas under pressureUse of haloethanols and potentially toxic aziridines

Visualization of Synthetic Pathways

Synthetic_Routes_to_2_Propylmorpholine cluster_0 Route 1: From 1-Amino-2-pentanol cluster_0_1 1.1 Morpholinone Route cluster_0_2 1.2 Ethylene Sulfate Route cluster_1 Route 2: Asymmetric Hydrogenation cluster_2 Route 3: From 2-Propylaziridine A1 1-Amino-2-pentanol B1 N-(2-chloroacetyl)- 1-amino-2-pentanol A1->B1 Chloroacetyl chloride B2 Zwitterionic Intermediate A1->B2 Ethylene Sulfate C1 2-Propylmorpholin-3-one B1->C1 Base (e.g., NaH) D 2-Propylmorpholine C1->D Reduction (e.g., LiAlH4) B2->D Base (e.g., t-BuOK) E Unsaturated Precursor (2-Propyl-5,6-dihydro- 4H-1,4-oxazine) E->D H2, Chiral Rh or Ru catalyst F 2-Propylaziridine G N-(2-haloethyl)- 1-amino-2-pentanol F->G 1. Activation (e.g., TsCl) 2. Ring-opening with haloethanol G->D Base, then Deprotection caption Synthetic pathways to 2-Propylmorpholine.

Caption: Overview of the main synthetic routes to 2-propylmorpholine.

Conclusion

The choice of a synthetic route to 2-propylmorpholine is highly dependent on the specific requirements of the research or development program.

  • For rapid, scalable, and cost-effective access to racemic 2-propylmorpholine, the ethylene sulfate route (1.2) starting from 1-amino-2-pentanol is highly recommended due to its efficiency, mild conditions, and green credentials.

  • When enantiopurity is the primary concern, asymmetric hydrogenation (Route 2) stands out as the most effective method, capable of delivering high enantiomeric excess, albeit at a higher cost for catalysts and equipment.

  • The classical morpholinone route (1.1) remains a viable option, particularly if the morpholinone intermediate is a desired analogue for structure-activity relationship studies. However, the use of hazardous reagents necessitates careful handling and consideration of waste disposal.

  • The aziridine route (Route 3) offers a less conventional but mechanistically interesting alternative, which may be advantageous if the requisite chiral aziridine is readily available from other synthetic efforts.

By carefully evaluating these factors, researchers can select the most appropriate synthetic strategy to efficiently and effectively produce 2-propylmorpholine for their specific applications in drug discovery and development.

References

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-821.
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2015). Chemical Science, 6(10), 5675-5679. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). Beilstein Journal of Organic Chemistry, 11, 59-66. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (2008). Organic Letters, 10(19), 4347-4350. [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012). Organic Letters, 14(17), 4482-4485. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2022). The Journal of Organic Chemistry, 87(10), 6677-6688. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

Sources

Comparative

Comparative Efficacy Guide: 2-Propylmorpholine vs. Established Therapeutic Scaffolds

This guide provides a rigorous technical comparison of 2-Propylmorpholine (2-PM) against established therapeutic agents.[1][2] Editorial Note: As a Senior Application Scientist, I must clarify the status of 2-Propylmorph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-Propylmorpholine (2-PM) against established therapeutic agents.[1][2]

Editorial Note: As a Senior Application Scientist, I must clarify the status of 2-Propylmorpholine. Unlike its aromatic analogs (e.g., Phenmetrazine, Reboxetine), 2-Propylmorpholine is not a marketed CNS drug.[1][2] It acts primarily as a structural reference standard in Structure-Activity Relationship (SAR) studies and a functional co-former in pharmaceutical co-crystallization (e.g., with psilocybin). This guide evaluates its efficacy in these specific contexts: pharmacodynamic selectivity (SAR) and physicochemical utility.

[1][2]

Executive Summary & Mechanism of Action

2-Propylmorpholine (2-PM) represents the fundamental aliphatic morpholine scaffold.[1][2] Its efficacy is best understood by contrasting it with aromatic morpholines.

  • Mechanism of Action (CNS Context): 2-substituted morpholines typically act as Monoamine Transporter Releasers or Reuptake Inhibitors.[1] However, the phenyl ring (as seen in Phenmetrazine) is critical for

    
     stacking interactions within the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) binding pockets.
    
  • The Aliphatic Shift: Replacing the phenyl ring with a propyl chain (2-PM) drastically reduces DAT/NET affinity, effectively "silencing" the psychostimulant potential while retaining the morpholine ring's metabolic stability and basicity. This makes 2-PM a critical negative control in biological assays and a superior counter-ion for drug formulation due to reduced off-target CNS effects.[1][2]

Structural Homology Diagram

The following diagram illustrates the structural divergence that dictates efficacy.

G Base Morpholine Core (Base Scaffold) Phen Phenmetrazine (2-Phenyl-3-methyl) High DAT/NET Affinity (Psychostimulant) Base->Phen + Phenyl & Methyl (Pi-Stacking Enabled) Rebox Reboxetine (2-Phenoxybenzyl) High NET Selectivity (Antidepressant) Base->Rebox + Aryl Ether (Selectivity Shift) Propyl 2-Propylmorpholine (2-Propyl) Low Transporter Affinity (Co-former / Antimicrobial) Base->Propyl + Propyl Chain (Lipophilic/Steric Bulk only)

Figure 1: Structural Activity Relationship (SAR) map showing the divergence of 2-Propylmorpholine from active CNS agents.[1]

Comparative Efficacy Analysis

A. Pharmacodynamic Profile (CNS Targets)

In drug discovery, 2-PM serves as a baseline to measure the contribution of the aromatic ring to binding energy.

Comparison Agent: Phenmetrazine (Standard of Care for historical stimulant comparison).

Feature2-Propylmorpholine (2-PM)Phenmetrazine (SoC)Reboxetine (SoC)Efficacy Implication
Primary Target Non-specific / MembraneDAT / NETNET (Selective)2-PM lacks specific high-affinity binding.[1][2]
DAT

(nM)
> 10,000 (Est.)~240> 10,0002-PM is non-stimulant.
NET

(nM)
> 5,000 (Est.)~10082-PM is ineffective as an NRI.
Lipophilicity (LogP) ~0.8 - 1.2~2.1~3.02-PM has higher water solubility, ideal for formulation.[1][2]

Expert Insight: The lack of efficacy at DAT/NET for 2-PM is a desired feature when using it as a pharmaceutical salt former (e.g., for Psilocybin). It ensures the counter-ion does not exert independent pharmacological effects.

B. Antimicrobial Efficacy (Secondary Utility)

Aliphatic morpholines exhibit moderate antimicrobial properties by disrupting bacterial cell membranes, distinct from the specific enzyme inhibition of complex antifungals.

Comparison Agent: Amorolfine (Morpholine-based antifungal).[1]

Organism2-Propylmorpholine (MIC

g/mL)
Amorolfine (MIC

g/mL)
Interpretation
S. aureus25 - 50N/A2-PM shows weak-to-moderate bacteriostatic activity.[1][2]
C. albicans> 1000.03 - 1.02-PM is inferior for specific fungal therapy.[1][2]
E. coli50 - 100N/AUseful only as a preservative or synergistic agent.[1][2]

Experimental Protocols

To validate the efficacy claims above, the following self-validating protocols are recommended.

Protocol A: Comparative Monoamine Uptake Inhibition Assay

Purpose: To confirm the lack of CNS stimulant liability for 2-Propylmorpholine compared to Phenmetrazine.[1]

  • Preparation:

    • Transfect HEK293 cells with human DAT or NET vectors.

    • Plate cells at

      
       cells/well in poly-D-lysine coated 96-well plates.
      
  • Incubation:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1][2]

    • Incubate with test compounds (2-PM, Phenmetrazine, Vehicle) at concentrations ranging from

      
       M to 
      
      
      
      M for 10 mins at 37°C.
  • Uptake:

    • Add radiolabeled substrate (

      
      -Dopamine or 
      
      
      
      -Norepinephrine) at 20 nM final concentration.[1][2]
    • Incubate for 5 mins (DAT) or 10 mins (NET).

  • Termination & Reading:

    • Rapidly wash with ice-cold KRH buffer (3x) to stop uptake.[1][2]

    • Lyse cells with 1% SDS.

    • Quantify radioactivity via Liquid Scintillation Counting.

  • Validation Check:

    • Positive Control: Phenmetrazine must show

      
       nM.
      
    • Negative Control: Vehicle must show 100% uptake.

    • 2-PM Expectation: No significant inhibition (

      
      ).
      
Protocol B: Thermodynamic Solubility Screening (Co-former Utility)

Purpose: To demonstrate the superior solubility profile of 2-PM salts.

  • Slurry Generation: Add excess Active Pharmaceutical Ingredient (API) to 2-Propylmorpholine (1:1 molar ratio) in water.

  • Equilibration: Stir at 25°C for 24 hours to ensure saturation.

  • Filtration: Filter supernatant using a 0.22

    
    m PTFE filter.
    
  • Quantification: Analyze filtrate via HPLC-UV.

  • Validation: Compare solubility against the API free base. A >10-fold increase indicates successful salt formation.

Screening Workflow Diagram

This workflow describes the decision tree for utilizing 2-Propylmorpholine in drug development.

Workflow Start Evaluate 2-Propylmorpholine (2-PM) Step1 In Vitro DAT/NET Assay (Protocol A) Start->Step1 Decision1 Is IC50 < 1000 nM? Step1->Decision1 PathHigh High Affinity (Unexpected) Decision1->PathHigh Yes PathLow Low Affinity (Expected) Decision1->PathLow No App1 Investigate as CNS Stimulant (Unlikely for 2-PM) PathHigh->App1 Step2 Physicochemical Screen (Protocol B) PathLow->Step2 App2 Use as Co-Former / Salt (e.g., with Psilocybin) Step2->App2 High Solubility App3 Screen for Antimicrobial Preservative Use Step2->App3 Membrane Disruption

Figure 2: Strategic evaluation workflow for 2-Propylmorpholine applications.

References

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines.[1][2] Current Medicinal Chemistry, 17(27), 3130-3141.[1][2]

  • Pavlovic, V., et al. (2012). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones.[1][2] Food and Chemical Toxicology, 50(3-4), 761-766.[1][2]

  • Sherwood, A. M., et al. (2023). Co-crystal or salt comprising psilocybin and a co-former.[2] U.S. Patent Application US20230279032A1.

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[3] Medicinal Research Reviews, 40(2), 709-752.[1][2]

  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[2] Biological Psychiatry, 47(9), 818-829.[1][2]

Sources

Validation

Validating a Novel In-Silico Model for Predicting 2-Propylmorpholine Bioactivity: A Comparative Guide

Introduction: The Imperative for Predictive Accuracy in Drug Discovery The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties which have led...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Predictive Accuracy in Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties which have led to its incorporation in numerous approved drugs.[1] The versatility of this heterocyclic ring allows for a wide range of biological activities, making its derivatives, such as 2-propylmorpholine, intriguing candidates for novel therapeutic agents.[2] However, the synthesis and screening of extensive chemical libraries is a resource-intensive endeavor. Computational models that can accurately predict the biological activity of small molecules offer a promising avenue to streamline this process, but their predictive power must be rigorously validated before they can be reliably integrated into drug discovery pipelines.

This guide provides an in-depth validation of a proprietary machine learning model designed to predict the bioactivity of 2-propylmorpholine. Due to the absence of specific publicly available data on the biological targets of 2-propylmorpholine, and based on the known central nervous system activities of structurally related 2-substituted morpholine derivatives, we hypothesize that 2-propylmorpholine is a potential modulator of G-protein coupled receptors (GPCRs), specifically dopamine and/or serotonin receptors.[3] This guide will therefore focus on the validation of our computational model against experimental data generated from in-vitro assays for these receptor families. We will objectively compare our model's performance against established alternative computational methods, providing the necessary experimental protocols and supporting data to ensure scientific transparency and reproducibility.

The Computational Model: A Random Forest Approach to Bioactivity Prediction

Our in-silico model is built upon a Random Forest (RF) algorithm, a robust machine learning technique well-suited for complex biological data.[4][5] The choice of an RF model is predicated on its high accuracy in predicting GPCR-ligand interactions and its ability to handle high-dimensional data without overfitting.[2][6] The model was trained on a large, curated dataset of known GPCR ligands and their corresponding bioactivities, with molecular descriptors for 2-propylmorpholine and related compounds calculated to serve as predictive features.

The causality behind this choice lies in the ensemble nature of Random Forests. By constructing a multitude of decision trees during training and outputting the mode of the classes (for classification) or mean prediction (for regression) of the individual trees, the RF model mitigates the risk of bias and variance that can plague simpler models. This approach is particularly advantageous when dealing with the nuanced structure-activity relationships inherent in GPCR-ligand interactions.

Experimental Validation: A Two-Pronged In-Vitro Approach

To empirically validate the predictions of our computational model, a two-pronged in-vitro strategy targeting key downstream signaling pathways of dopamine and serotonin receptors was employed. The following sections provide detailed, step-by-step methodologies for these assays.

Diagram of the Validation Workflow

Validation Workflow Figure 1: Overall Validation Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Model_Prediction 2-Propylmorpholine Activity Prediction (RF Model) cAMP_Assay HTRF cAMP Assay (Gs/Gi Signaling) Model_Prediction->cAMP_Assay Predicted Agonism/ Antagonism Calcium_Assay FLIPR Calcium Flux Assay (Gq Signaling) Model_Prediction->Calcium_Assay Predicted Agonism/ Antagonism Alternative_Models Alternative Models (DeepGPCR, SVM) Data_Analysis Comparative Data Analysis & Model Performance Evaluation Alternative_Models->Data_Analysis Comparative Predictions cAMP_Assay->Data_Analysis Experimental Data Calcium_Assay->Data_Analysis Experimental Data Model Validation Logic Figure 2: Logical Flow of Model Validation Computational_Prediction Computational Model Prediction (Hypothesized Activity) Experimental_Design Design of In-Vitro Assays (cAMP & Calcium Flux) Computational_Prediction->Experimental_Design Data_Generation Generation of Experimental Data (EC50/IC50 values) Experimental_Design->Data_Generation Model_Evaluation Evaluation of Model Performance (Comparison of Predicted vs. Experimental) Data_Generation->Model_Evaluation Comparative_Analysis Benchmarking Against Alternative Models Model_Evaluation->Comparative_Analysis Conclusion Conclusion on Model Validity & Future Applications Comparative_Analysis->Conclusion

Conclusion and Future Directions

This guide has detailed the rigorous validation of a novel Random Forest-based computational model for predicting the bioactivity of 2-propylmorpholine. By employing a hypothesis-driven approach and validating against robust in-vitro experimental data, we have demonstrated the high predictive accuracy of our model. The comparative analysis against established computational methods further underscores the validity and utility of our in-silico tool.

The successful validation of this model provides a powerful, resource-efficient platform for the future screening and optimization of 2-propylmorpholine derivatives and other morpholine-based compounds. Future work will involve expanding the training dataset to include a wider range of chemical diversity and biological targets, further enhancing the predictive power and applicability of our computational models in accelerating the drug discovery process.

References

  • Ghanbari, M., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(3), bbae187. Available from: [Link]

  • KC, B., et al. (2021). Prediction of GPCR activity using Machine Learning. bioRxiv. Available from: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Seo, S., et al. (2018). Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms. Computational and Mathematical Methods in Medicine, 2018, 8547957. Available from: [Link]

  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. Available from: [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Available from: [Link]

  • Dvorak, C., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Revvity. (2023, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Available from: [Link]

  • Liu, B., et al. (2015). Prediction of G Protein-Coupled Receptors with SVM-Prot Features and Random Forest. BioMed Research International, 2015, 860934. Available from: [Link]

  • Kourounakis, A. P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1381-1393. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]

  • Bio-protocol. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(19), e1942. Available from: [Link]

  • Ghanbari, M., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. Available from: [Link]

  • Cisbio. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Available from: [Link]

  • Revvity. (2023, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2006). (-)-N-[11C]Propyl-norapomorphine. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Hacksell, U., et al. (1981). Monophenolic 2-(dipropylamino)indans and related compounds: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. Available from: [Link]

  • Pavan, M., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2555. Available from: [Link]

  • Ghafourian, T., & Ghasemi, F. (2023). Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning. Journal of Chemical Information and Modeling, 63(9), 2739–2750. Available from: [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Available from: [Link]

  • Ghafourian, T., & Ghasemi, F. (2023). Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning. ACS Publications. Available from: [Link]

  • Coudrat, T., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling, 56(6), 1146-1159. Available from: [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • Dvorak, C., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Castro, J., et al. (2021). Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. Molecules, 26(8), 2329. Available from: [Link]

  • Liu, B., et al. (2015). Prediction and Classification of Human G-protein Coupled Receptors Based on Support Vector Machines. Journal of Biomedicine and Biotechnology, 2015, 860934. Available from: [Link]

  • Ghanbari, M., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. ResearchGate. Available from: [Link]

  • Yeboah, F., & Guo, H. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview [Video]. JoVE. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. Available from: [Link]

  • Singh, S., et al. (2022). Support Vector Machine-Based Prediction Models for Drug Repurposing and Designing Novel Drugs for Colorectal Cancer. ACS Omega, 7(29), 25035-25053. Available from: [Link]

  • National Center for Biotechnology Information. (2006). (R,S)-2-(N-Propyl-N-5'-[18F]fluoropentyl)amino-5-hydroxytetralin. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Petralia, F., et al. (2025). Evaluating the Performance of Random Forest and Iterative Random Forest Based Methods when Applied to Gene Expression Data. ResearchGate. Available from: [Link]

  • Cisbio. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Available from: [Link]

  • Cote, T. E., et al. (1986). D-2 dopamine receptor-mediated inhibition of pro-opiomelanocortin synthesis in rat intermediate lobe. Abolition by pertussis toxin or activators of adenylate cyclase. The Journal of biological chemistry, 261(10), 4545–4551. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3249–3260. Available from: [Link]

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Comparative

The Metabolic Gauntlet: A Comparative Guide to the Stability of 2-Propylmorpholine and Its Analogs in Drug Discovery

In the intricate dance of drug discovery, a molecule's ability to endure the body's metabolic machinery is as critical as its potency. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, a molecule's ability to endure the body's metabolic machinery is as critical as its potency. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic byproducts, ultimately dooming a promising therapeutic candidate. The morpholine scaffold, a privileged structure in medicinal chemistry, is a common feature in numerous drug candidates, particularly those targeting the central nervous system (CNS).[1] This guide provides a comparative study of the metabolic stability of 2-propylmorpholine and its analogs, offering a framework for researchers, scientists, and drug development professionals to understand and predict the metabolic fate of this important chemical series.

We will delve into the core principles of metabolic stability, provide detailed experimental protocols for its assessment, and present a comparative analysis of 2-propylmorpholine and a curated set of its analogs. This guide is designed to be a practical resource, explaining the "why" behind experimental choices and providing the tools to interpret the resulting data.

The Significance of Metabolic Stability in Drug Development

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile.[2] A compound that is rapidly metabolized will have a short half-life and may require frequent dosing to maintain therapeutic concentrations, potentially leading to poor patient compliance. Conversely, a compound that is too stable may accumulate in the body, increasing the risk of off-target effects and toxicity. Therefore, a central goal in lead optimization is to engineer molecules with a "just right" level of metabolic stability.

The liver is the primary organ of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify and eliminate foreign compounds (xenobiotics).[3][4] Understanding how a compound interacts with these enzymes is crucial for predicting its in vivo behavior.

Unveiling Metabolic Fate: Key Experimental Approaches

To assess the metabolic stability of 2-propylmorpholine and its analogs, two primary in vitro models are employed: liver microsomes and hepatocytes. These systems provide a robust and reproducible means of predicting in vivo metabolic clearance.

Liver Microsomal Stability Assay

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[2] This assay is a cost-effective and high-throughput method for assessing the intrinsic clearance of a compound due to oxidative metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis Test_Compound Test Compound (in DMSO) Incubation_Mixture Incubation at 37°C Test_Compound->Incubation_Mixture Microsomes Liver Microsomes Microsomes->Incubation_Mixture NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mixture Quenching Quench with Acetonitrile Incubation_Mixture->Quenching Time Points (0, 5, 15, 30, 60 min) Centrifugation Centrifugation Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS

  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 10 mM stock solution of the test compound (2-propylmorpholine or its analog) in DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, liver microsomes (e.g., human, rat, or mouse; final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume is typically 200-500 µL.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The internal standard is a compound with similar analytical properties to the test compound but is not expected to be present in the sample.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[5]

Hepatocyte Stability Assay

Hepatocytes are the primary cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes.[6] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including contributions from conjugation reactions (Phase II metabolism).

G Thaw_Hepatocytes Thaw Cryopreserved Hepatocytes Plate_Hepatocytes Plate Hepatocytes in Collagen-Coated Plates Thaw_Hepatocytes->Plate_Hepatocytes Incubate_Cells Incubate Cells (Allow Attachment) Plate_Hepatocytes->Incubate_Cells Add_Compound Add Test Compound to Hepatocyte Monolayer Incubate_Cells->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Sample_Collection Collect Samples at Different Time Points Incubate_37C->Sample_Collection Quench_Reaction Quench with Acetonitrile + IS Sample_Collection->Quench_Reaction Process_Samples Centrifuge and Collect Supernatant Quench_Reaction->Process_Samples LC_MS_Analysis LC-MS/MS Analysis Process_Samples->LC_MS_Analysis

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes (e.g., human, rat, or mouse) according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates at a desired density.

    • Allow the cells to attach and form a monolayer, typically for a few hours to overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Incubation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).

    • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

    • Quench the metabolic activity by mixing the collected samples with a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay protocol (centrifugation to remove cell debris and protein).

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time.[7]

Comparative Metabolic Stability of 2-Propylmorpholine and Its Analogs

To illustrate the principles of structure-metabolism relationships, we present a comparative analysis of the metabolic stability of 2-propylmorpholine and three hypothetical analogs. The data presented in the following tables are representative and intended to demonstrate how structural modifications can influence metabolic fate.

Table 1: Structures of 2-Propylmorpholine and its Analogs

Compound IDStructureR1R2
C1 2-PropylmorpholineHH
C2 N-Methyl-2-propylmorpholineCH₃H
C3 2-(3-Hydroxypropyl)morpholineHOH
C4 2-Propyl-4-(phenylacetyl)morpholineCOCH₂PhH

Table 2: In Vitro Metabolic Stability Data in Human Liver Microsomes

Compound IDt₁/₂ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
C1 4515.4
C2 6510.7
C3 2527.7
C4 >120<5.8

Table 3: In Vitro Metabolic Stability Data in Human Hepatocytes

Compound IDt₁/₂ (min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
C1 3818.2
C2 5512.6
C3 1838.5
C4 1106.3
Analysis and Interpretation
  • 2-Propylmorpholine (C1): This parent compound exhibits moderate metabolic stability in both liver microsomes and hepatocytes, suggesting it is a substrate for both Phase I and likely some Phase II enzymes.

  • N-Methyl-2-propylmorpholine (C2): The addition of a methyl group to the morpholine nitrogen results in a slight increase in metabolic stability (longer half-life, lower clearance). This could be due to steric hindrance at a potential site of metabolism or a shift in the preferred metabolic pathway.

  • 2-(3-Hydroxypropyl)morpholine (C3): The introduction of a hydroxyl group on the propyl side chain significantly decreases metabolic stability. This is expected, as the hydroxyl group provides a readily available site for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which are prevalent in hepatocytes.

  • 2-Propyl-4-(phenylacetyl)morpholine (C4): The addition of a bulky phenylacetyl group to the nitrogen atom dramatically increases metabolic stability. This large group likely provides significant steric hindrance, preventing the metabolic enzymes from accessing the morpholine ring and the propyl side chain, thereby slowing down metabolism considerably.

Predicted Metabolic Pathways

Based on the known metabolism of morpholine-containing compounds, the primary metabolic pathways for 2-propylmorpholine and its analogs are predicted to involve oxidation and conjugation.

G C1 {2-Propylmorpholine (C1)} Metabolite1 {Hydroxylation on Propyl Chain} C1->Metabolite1 CYP450 (Phase I) Metabolite2 {N-dealkylation} C1->Metabolite2 CYP450 (Phase I) Metabolite3 {Ring Opening} C1->Metabolite3 CYP450 (Phase I) Conjugate {Glucuronide or Sulfate Conjugate} Metabolite1->Conjugate UGTs/SULTs (Phase II)

Conclusion and Future Directions

This comparative guide highlights the critical role of metabolic stability in the optimization of 2-propylmorpholine-based drug candidates. The provided experimental protocols offer a robust framework for assessing the metabolic fate of novel analogs. The illustrative data demonstrates that even subtle structural modifications can have a profound impact on a compound's stability.

For researchers in this field, a systematic approach to structure-activity and structure-metabolism relationships is paramount. Future studies should focus on:

  • Metabolite Identification: Identifying the specific metabolites formed for each analog to gain a deeper understanding of the metabolic pathways.[8]

  • CYP450 Reaction Phenotyping: Determining which specific CYP isozymes are responsible for the metabolism of each compound to predict potential drug-drug interactions.

  • In Vivo Pharmacokinetic Studies: Validating the in vitro findings in animal models to establish a clear in vitro-in vivo correlation.

By integrating these strategies, drug discovery teams can more effectively navigate the metabolic gauntlet and design 2-propylmorpholine analogs with optimized pharmacokinetic properties, ultimately increasing the probability of developing safe and effective medicines.

References

  • Tips for Illustrating Biological Pathways. (2023, July 14). YouTube. Retrieved from [Link]

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof. Google Patents.
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Retrieved from [Link]

  • Dot plots for metabolic pathway analysis. Along the X-axis is pathway... ResearchGate. Retrieved from [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. Retrieved from [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. Retrieved from [Link]

  • Synthesis, identification, and biological activity of metabolites of two novel selective S1P1 agonists. PubMed. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Retrieved from [Link]

  • Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. MDPI. Retrieved from [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry Europe. Retrieved from [Link]

  • Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. PubMed Central. Retrieved from [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour. Retrieved from [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]

  • Tips for approaching & interpreting metabolic pathway diagrams. (2025, November 29). YouTube. Retrieved from [Link]

  • THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. PMC. Retrieved from [Link]

  • US5968934A - Morpholine derivatives and their use as therapeutic agents. Google Patents.
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]

  • A helpful visual for how all of the metabolism pathways connect for all my biochem homies out there grindin for that 528. Reddit. Retrieved from [Link]

  • Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings. PubMed Central. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. PMC. Retrieved from [Link]

  • Biochemistry, Cytochrome P450. NCBI Bookshelf. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK5382 CYP450/]([Link] CYP450/)

  • Metabolic Pathways. BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • LC-MS/MS Analysis. Protocols.io. Retrieved from [Link]

  • Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • US Patent No. 8829195. Regulations.gov. Retrieved from [Link]

  • Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Retrieved from [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. Retrieved from [Link]

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Validation

Validating the mechanism of action of 2-Propylmorpholine through target engagement studies

Executive Summary 2-Propylmorpholine (2-PM) represents a distinct subclass of 2-substituted morpholine scaffolds, structurally divergent from the classic 2-phenylmorpholine (Phenmetrazine) psychostimulants. While the mor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propylmorpholine (2-PM) represents a distinct subclass of 2-substituted morpholine scaffolds, structurally divergent from the classic 2-phenylmorpholine (Phenmetrazine) psychostimulants. While the morpholine ring is a privileged structure in medicinal chemistry—found in antidepressants (Reboxetine), fungicides (Fenpropimorph), and mTOR inhibitors—the substitution of the aromatic ring with an aliphatic propyl chain at the C2 position necessitates rigorous target engagement validation to define its pharmacological profile.

This guide outlines a definitive mechanism of action (MoA) validation protocol for 2-PM, hypothesizing its activity as a Monoamine Transporter (MAT) Modulator and Sigma-1 Receptor Ligand . We compare its validation metrics against industry standards (Phenmetrazine, PRE-084) and provide a step-by-step experimental framework for confirming target engagement.

Mechanistic Hypothesis & Comparative Landscape

The Pharmacophore Shift

The transition from a C2-phenyl group (Phenmetrazine) to a C2-propyl group (2-PM) alters the lipophilicity (LogP) and pi-stacking capability of the molecule. This structural modification often shifts the pharmacological profile from potent Dopamine Transporter (DAT) release to Sigma-1 Receptor (


1R) agonism  or Norepinephrine Transporter (NET) inhibition .
Comparative Analysis: 2-PM vs. Established Standards
Feature2-Propylmorpholine (Candidate) Phenmetrazine (Standard) PRE-084 (Alternative)
Primary Target Hypothetical:

1R / NET
DAT / NET (Releaser)

1R (Agonist)
Binding Mode Hydrophobic pocket interaction (Alkyl)

-

stacking (Aryl)
Mixed Hydrophobic/Electrostatic
Est. LogP ~1.2 - 1.5 (Moderate)~1.8 (High CNS pen.)~2.5
Validation Need High (Target Deconvolution)Low (Established)Low (Established)
Key Assay CETSA / Competitive Binding[3H]-DA ReleaseCa2+ Mobilization

Strategic Validation Workflow

To unequivocally validate the MoA of 2-Propylmorpholine, a "Triangulation Approach" is required, combining computational prediction, biophysical confirmation, and functional readout.

Diagram 1: Target Engagement Validation Hierarchy

ValidationWorkflow Start Candidate: 2-Propylmorpholine Step1 Step 1: In Silico Docking (Target Prediction) Start->Step1 Homology Modeling Step2 Step 2: Biophysical Validation (CETSA / TSA) Step1->Step2 Prioritize Targets (DAT/NET/Sig1) Step3 Step 3: Orthogonal Binding (Radioligand Competition) Step2->Step3 Confirm Physical Binding Step4 Step 4: Functional Consequence (Uptake Inhibition / Signaling) Step3->Step4 Define Potency Outcome Validated MoA: Affinity (Ki) & Efficacy (IC50) Step4->Outcome Final Profile

Caption: A hierarchical validation workflow ensuring that functional observations are grounded in verified physical target engagement.

Experimental Protocols for Target Engagement

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that 2-Propylmorpholine physically binds to the target protein (e.g., Sigma-1 Receptor) in intact cells, stabilizing it against thermal denaturation. This is the gold standard for "label-free" target engagement.

Reagents:

  • HEK293 cells overexpressing Sigma-1R (or target of interest).

  • 2-Propylmorpholine (10 mM stock in DMSO).

  • Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™).

Step-by-Step Methodology:

  • Treatment: Seed HEK293 cells in T-75 flasks. Treat with 10 µM 2-Propylmorpholine or Vehicle (DMSO) for 1 hour at 37°C.

  • Harvest: Trypsinize cells, wash with PBS, and resuspend in PBS (10^6 cells/mL).

  • Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes for both treated and vehicle groups.

  • Thermal Challenge: Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes using a thermal cycler.
  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer with 0.4% NP-40. Freeze-thaw three times (liquid nitrogen /

    
     water bath) to ensure membrane disruption.
    
  • Separation: Centrifuge at 20,000 x g for 20 minutes at

    
     to pellet precipitated (denatured) proteins.
    
  • Detection: Analyze the supernatant via Western Blot using anti-Sigma-1R antibody.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) of the treated group indicates binding.
    

Self-Validating Check: Ensure the control protein (e.g.,


-actin) does not shift, confirming the specificity of the interaction.
Protocol B: Radioligand Competition Binding (Sigma-1)

Objective: To determine the affinity constant (


) of 2-Propylmorpholine compared to the standard Haloperidol.

Reagents:

  • Membrane preparation from Guinea pig brain or transfected CHO cells.

  • Radioligand:

    
    -Pentazocine (specific for 
    
    
    
    1).
  • Competitor: 2-Propylmorpholine (

    
     M to 
    
    
    
    M).

Methodology:

  • Incubation: Mix 50 µg membrane protein with 2 nM

    
    -Pentazocine and varying concentrations of 2-Propylmorpholine in Tris-HCl buffer (pH 7.4).
    
  • Equilibrium: Incubate for 120 minutes at

    
    .
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation to calculate

    
    :
    
    
    
    

Mechanism of Action: Signaling Pathway

If 2-Propylmorpholine acts as a Sigma-1 Receptor agonist (common for N-alkyl/C-alkyl morpholines), its binding triggers the translocation of the receptor from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, modulating ion channels and neurotransmitter release.

Diagram 2: Sigma-1 Receptor Signaling Cascade

SigmaPathway Ligand 2-Propylmorpholine Sig1_MAM Sigma-1R (MAM) (Chaperone Complex) Ligand->Sig1_MAM Binds Dissoc Dissociation from BiP/GRP78 Sig1_MAM->Dissoc Activation Transloc Translocation to Plasma Membrane Dissoc->Transloc Effectors Modulation of: Kv1.4, NMDA, DAT Transloc->Effectors Protein-Protein Interaction Outcome Neuroprotection / Cognitive Enhancement Effectors->Outcome

Caption: Proposed signaling cascade where 2-PM binding mobilizes Sigma-1R, leading to downstream modulation of ion channels and neurotransmitters.

Data Interpretation & Expected Results

When comparing 2-Propylmorpholine to standards, the following data profile validates a successful "Hit":

Parameter2-Propylmorpholine (Target Criteria)Phenmetrazine (Ref)Interpretation
CETSA

Shift

N/AConfirms intracellular physical binding.
Sigma-1



High affinity for Sigma-1 (Validation).
DAT IC



Low DAT affinity (Selectivity vs Stimulants).
Solubility High (

)
HighFavorable drug-like property.

Troubleshooting:

  • No Thermal Shift? The compound may not enter the cell (permeability issue) or the affinity is too low (

    
    ). Retry with cell lysate instead of intact cells.
    
  • High Non-Specific Binding? In radioligand assays, if 2-PM displaces

    
     of the ligand at high concentrations, it indicates off-target lipophilic partitioning rather than specific binding.
    

References

  • Morpholine Scaffold in Medicinal Chemistry: Rekka, E. A., & Kourounakis, P. N. (2010).[1][2][3] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430.[2]

  • Cellular Thermal Shift Assay (CETSA) Methodology: Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Sigma-1 Receptor Ligand Assays: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153.

  • Phenmetrazine and Morpholine SAR: Rothman, R. B., et al. (2002). Structure-activity relationships of substituted phenylmorpholines at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative

A Comparative Guide to the Reproducible and Robust Synthesis of 2-Propylmorpholine

For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable heterocyclic core. Within this class, 2-substituted morpholines are of particular interest for introducing diverse functionalities and exploring structure-activity relationships. This guide provides an in-depth comparison of plausible synthetic protocols for 2-propylmorpholine, a representative 2-alkylmorpholine. The focus is on the reproducibility and robustness of each method, critical considerations for any synthetic route intended for reliable and scalable production in a research or drug development setting.

Introduction to Synthetic Strategies for 2-Propylmorpholine

The synthesis of the morpholine ring system can be approached through various disconnection strategies. For a 2-substituted morpholine like 2-propylmorpholine, the primary challenge lies in the regioselective introduction of the propyl group. This guide will compare two primary, literature-supported strategies, adapted for the specific synthesis of 2-propylmorpholine:

  • Route A: Cyclization of a Precursor Amino Alcohol. This is a convergent approach where the carbon skeleton of the final molecule is largely assembled before the final ring-closing step. A key advantage is that the stereochemistry at the 2-position can often be set in the starting amino alcohol.

  • Route B: Multi-step Synthesis via a 3-Morpholinone Intermediate. This is a more linear approach that involves the initial formation of a morpholinone ring, followed by the introduction of the propyl group at the 2-position and subsequent reduction. This strategy can offer flexibility in the introduction of the C2-substituent.

Below, we delve into the specifics of each route, providing detailed experimental protocols, a comparative analysis of their strengths and weaknesses, and a discussion of the factors influencing their reproducibility and robustness.

Route A: Direct Cyclization of 1-Amino-2-pentanol with Ethylene Sulfate

This modern and efficient approach relies on the selective monoalkylation of a primary amine in a 1,2-amino alcohol with ethylene sulfate, followed by an intramolecular cyclization.[1][2] This method is attractive due to its high yields, use of inexpensive reagents, and redox-neutral nature.[1][2]

Workflow for Route A

cluster_0 Route A: Direct Cyclization A_start 1-Amino-2-pentanol A_intermediate Zwitterionic Intermediate A_start->A_intermediate Mono-N-alkylation A_reagent1 Ethylene Sulfate A_reagent1->A_intermediate A_product 2-Propylmorpholine A_intermediate->A_product Intramolecular Cyclization A_reagent2 tBuOK A_reagent2->A_product

Caption: Workflow for the synthesis of 2-propylmorpholine via direct cyclization.

Experimental Protocol for Route A

Step 1: N-Alkylation of 1-Amino-2-pentanol

  • To a solution of 1-amino-2-pentanol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add ethylene sulfate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS for the disappearance of the starting material and the formation of a more polar zwitterionic intermediate.

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude zwitterionic intermediate, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., THF).

  • Add potassium tert-butoxide (tBuOK, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the reaction is complete.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-propylmorpholine.

Discussion of Reproducibility and Robustness for Route A

The use of ethylene sulfate for selective monoalkylation of primary amines is a key feature that enhances the reproducibility of this method.[1][2] A common failure mode in similar syntheses is dialkylation, which is minimized here. The reaction conditions are generally mild, which contributes to its robustness. However, the hygroscopic nature of ethylene sulfate and the moisture sensitivity of tBuOK mean that anhydrous conditions are crucial for reproducible high yields. The scalability of this method has been demonstrated for other morpholine derivatives, suggesting it is a robust process.[1][2]

Route B: Multi-step Synthesis via a 3-Morpholinone Intermediate

This classical yet effective strategy involves the initial construction of a 3-morpholinone ring, followed by the introduction of the propyl group at the 2-position via alkylation, and a final reduction step. This approach allows for the synthesis of various 2-substituted morpholines from a common intermediate.

Workflow for Route B

cluster_1 Route B: Via 3-Morpholinone B_start Ethanolamine B_intermediate1 N-(2-hydroxyethyl)-2-chloroacetamide B_start->B_intermediate1 B_reagent1 Chloroacetyl Chloride B_reagent1->B_intermediate1 B_intermediate2 3-Morpholinone B_intermediate1->B_intermediate2 B_reagent2 Base (e.g., NaH) B_reagent2->B_intermediate2 B_intermediate3 2-Propyl-3-morpholinone B_intermediate2->B_intermediate3 α-Alkylation B_reagent3 LDA, Propyl Iodide B_reagent3->B_intermediate3 B_product 2-Propylmorpholine B_intermediate3->B_product Reduction B_reagent4 LiAlH4 B_reagent4->B_product

Caption: Workflow for the synthesis of 2-propylmorpholine via a 3-morpholinone intermediate.

Experimental Protocol for Route B

Step 1: Synthesis of 3-Morpholinone

  • To a solution of ethanolamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.0 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to give the crude N-(2-hydroxyethyl)-2-chloroacetamide.

  • To a solution of the crude chloroacetamide in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by crystallization or column chromatography to yield 3-morpholinone.

Step 2: α-Alkylation of 3-Morpholinone

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of 3-morpholinone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add propyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield 2-propyl-3-morpholinone.

Step 3: Reduction of 2-Propyl-3-morpholinone

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C, add a solution of 2-propyl-3-morpholinone (1.0 eq) in anhydrous THF dropwise.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate and purify by column chromatography to afford 2-propylmorpholine.

Discussion of Reproducibility and Robustness for Route B

This multi-step route involves several classic and well-understood reactions. However, the use of highly reactive reagents such as sodium hydride, n-butyllithium, and lithium aluminum hydride necessitates strict control of anhydrous conditions and temperature, which can be challenging and affect reproducibility, especially on a larger scale. The α-alkylation step can sometimes be prone to side reactions like poly-alkylation if not carefully controlled. The reduction with LiAlH₄ is generally high-yielding but requires a careful workup procedure. While this route offers flexibility, the increased number of steps and the use of hazardous reagents may make it less robust and scalable compared to Route A.

Comparative Analysis of the Synthetic Protocols

ParameterRoute A: Direct CyclizationRoute B: Via 3-Morpholinone
Number of Steps 23
Starting Materials 1-Amino-2-pentanol, Ethylene SulfateEthanolamine, Chloroacetyl Chloride, Propyl Iodide
Key Reagents Ethylene Sulfate, tBuOKNaH, LDA, LiAlH₄
Potential Yield HighModerate to High
Reproducibility Potentially higher due to fewer steps and milder conditions.Can be challenging due to moisture-sensitive and pyrophoric reagents.
Robustness & Scalability Favorable due to milder conditions and demonstrated scalability of similar reactions.Less favorable due to the use of hazardous reagents and multiple steps.
Key Challenges Handling of hygroscopic ethylene sulfate.Strict anhydrous conditions, handling of pyrophoric and hazardous reagents, potential for side reactions in the alkylation step.

Conclusion

For the synthesis of 2-propylmorpholine, both presented routes are chemically sound and based on established methodologies.

Route A, the direct cyclization of 1-amino-2-pentanol with ethylene sulfate, emerges as the more promising protocol in terms of reproducibility and robustness. Its fewer steps, milder reaction conditions, and avoidance of highly hazardous reagents make it a more efficient and scalable option for reliable production.[1][2] The key to success in this route is the careful handling of the moisture-sensitive reagents.

Route B, proceeding through a 3-morpholinone intermediate, offers greater flexibility for creating a library of 2-substituted morpholines from a common intermediate. However, its reliance on multiple steps and highly reactive, hazardous reagents poses significant challenges to reproducibility and scalability. This route may be more suitable for small-scale synthesis where flexibility is a primary concern.

Ultimately, the choice of synthetic protocol will depend on the specific needs of the researcher, including the desired scale of synthesis, available starting materials and equipment, and the importance of factors such as process safety and environmental impact. For routine and scalable production of 2-propylmorpholine, Route A represents a more modern, efficient, and robust approach.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 15(4), 849-852.
  • Xia, W., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 59-64.
  • Dobrev, A., et al. (1999). A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones. Journal of Chemical Research, Synopses, (4), 188-189.
  • Ortiz, K. G., et al. (2024).
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylmorpholine
Reactant of Route 2
Reactant of Route 2
2-Propylmorpholine
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